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  • Product: 1-Chloropropan-2-yl methyl carbonate
  • CAS: 78241-71-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Dynamics of 1-Chloropropan-2-yl Methyl Carbonate

Target Audience: Researchers, Application Scientists, and Battery Electrolyte Development Professionals Executive Summary The development of advanced energy storage systems and complex organic intermediates relies heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Battery Electrolyte Development Professionals

Executive Summary

The development of advanced energy storage systems and complex organic intermediates relies heavily on the precise tuning of solvent and additive molecules. 1-Chloropropan-2-yl methyl carbonate (also known as 1-chloro-2-propyl methyl carbonate) is an asymmetric, halogenated aliphatic carbonate. By integrating a chlorine atom into the alkyl chain of a linear carbonate, this molecule bridges the gap between the low viscosity of linear carbonates (like dimethyl carbonate) and the high electrochemical reactivity of halogenated cyclic carbonates (like chloroethylene carbonate).

This technical guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and its emerging mechanistic role as a Solid Electrolyte Interphase (SEI) forming additive in high-energy-density lithium metal and lithium-ion batteries.

Molecular Architecture & Physicochemical Profiling

The strategic placement of the electron-withdrawing chlorine atom adjacent to the carbonate moiety fundamentally alters the molecule's electronic structure. The inductive effect of the chlorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to non-halogenated analogs. This characteristic is critical: it ensures the molecule is preferentially reduced at the anode surface prior to the bulk electrolyte, a foundational requirement for effective SEI formers [1].

Furthermore, the asymmetric nature of the methyl and 1-chloropropan-2-yl groups disrupts crystal lattice packing, resulting in a low freezing point and maintaining low viscosity at sub-zero temperatures.

Table 1: Physicochemical Properties (Derived & Analog-Correlated)
PropertyValue / DescriptionScientific Implication
IUPAC Name 1-Chloropropan-2-yl methyl carbonateStandard nomenclature for regulatory and synthetic tracking.
Molecular Formula C5​H9​ClO3​ Defines stoichiometric ratios for synthesis.
Molecular Weight 152.58 g/mol Utilized for precise molarity calculations in electrolyte formulation.
Appearance Clear, colorless liquidIndicator of purity; yellowing suggests free chlorine or degradation.
Boiling Point ~165–175 °C (Estimated)High boiling point ensures low volatility, enhancing thermal safety in battery cells.
Density ~1.15 g/cm³ at 25 °CHigher density than standard linear carbonates due to the heavy halogen atom.
LUMO Energy Level Lower than Dimethyl Carbonate (DMC)Triggers early electrochemical reduction (~1.5V vs Li/Li+ ) to form a robust SEI [4].
Solvation Capability Weak Li+ coordinationDisrupts tight Li+ -solvent shells, enabling rapid desolvation kinetics at the anode [4].

Synthesis & Purification Methodologies

The synthesis of asymmetric alkyl methyl carbonates typically avoids highly toxic phosgene gas by utilizing methyl chloroformate or by catalytic transesterification with dimethyl carbonate (DMC) [3]. For 1-chloropropan-2-yl methyl carbonate, the nucleophilic acyl substitution of methyl chloroformate with 1-chloropropan-2-ol (propylene chlorohydrin) is the most direct and high-yielding route.

Mechanistic Rationale

The reaction utilizes a mild organic base (e.g., pyridine or triethylamine). The base serves a dual purpose:

  • Nucleophilic Catalysis: It reacts with methyl chloroformate to form a highly electrophilic acylpyridinium intermediate.

  • Acid Scavenging: It neutralizes the hydrochloric acid (HCl) byproduct, driving the equilibrium forward and preventing the acid-catalyzed degradation of the product.

Step-by-Step Experimental Protocol
  • Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, an argon inlet, and a thermometer.

  • Reagent Loading: Charge the flask with 1-chloropropan-2-ol (1.0 equiv, 0.1 mol) and anhydrous dichloromethane (DCM, 150 mL). Add anhydrous pyridine (1.2 equiv, 0.12 mol).

  • Temperature Control: Immerse the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperature prevents highly exothermic runaway and suppresses the formation of symmetric carbonate byproducts.

  • Acylation: Place methyl chloroformate (1.1 equiv, 0.11 mol) in the dropping funnel. Add it dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir under argon for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 4:1, visualized with KMnO4​ stain).

  • Quenching & Workup:

    • Quench the reaction by adding 50 mL of cold distilled water.

    • Transfer to a separatory funnel and separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO3​ (to neutralize residual acid), and brine.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude liquid via fractional vacuum distillation to obtain the pure 1-chloropropan-2-yl methyl carbonate.

Synthesis_Workflow R1 1-Chloropropan-2-ol Base Pyridine / CH2Cl2 (0°C to RT) R1->Base R2 Methyl Chloroformate R2->Base React Nucleophilic Acyl Substitution Base->React Wash Aqueous Workup (HCl, NaHCO3, Brine) React->Wash Dry Drying (MgSO4) & Solvent Evaporation Wash->Dry Distill Vacuum Distillation Dry->Distill Prod 1-Chloropropan-2-yl methyl carbonate Distill->Prod

Caption: Workflow for the base-catalyzed synthesis and purification of 1-chloropropan-2-yl methyl carbonate.

Electrochemical Dynamics & SEI Formation

In the context of lithium-ion and lithium-metal batteries, the stability of the anode relies on the Solid Electrolyte Interphase (SEI). Standard carbonate electrolytes degrade continuously, leading to cell failure. Halogenated solvents, particularly chlorinated carbonates, have emerged as superior SEI formers[2].

The Role of Chlorine in Weak Solvation and Reduction

When 1-chloropropan-2-yl methyl carbonate is introduced into an electrolyte formulation, the electronegative chlorine atom pulls electron density away from the carbonate core. This serves two functions:

  • Weak Solvation: It disrupts the strong coordination between Li+ ions and the carbonate oxygen atoms. This "weak solvation" enables rapid desolvation of Li+ at the electrode surface, reducing charge transfer resistance[4].

  • Targeted Reduction: The molecule accepts an electron at a higher potential than standard solvents. Upon electrochemical reduction, the weak C-Cl bond undergoes rapid homolytic/heterolytic cleavage.

Formation of the LiCl-Rich Interphase

The cleavage of the C-Cl bond in the presence of lithium ions leads to the precipitation of inorganic Lithium Chloride (LiCl). Unlike organic SEI components, LiCl is highly ion-conductive and mechanically robust. It facilitates rapid Li+ diffusion while physically suppressing the growth of lithium dendrites [1]. Simultaneously, the remaining organic radical polymerizes to form a flexible alkyl carbonate matrix, creating a composite organic-inorganic SEI that expands and contracts without fracturing.

SEI_Mech Mol 1-Chloropropan-2-yl methyl carbonate Red Electrochemical Reduction (+ e⁻, + Li⁺) Mol->Red Rad Radical Anion Intermediate Red->Rad Cleave1 C-Cl Bond Cleavage Rad->Cleave1 Cleave2 Carbonate Cleavage Rad->Cleave2 LiCl LiCl (Inorganic SEI Matrix) Cleave1->LiCl Org Alkyl Carbonates (Organic SEI Matrix) Cleave2->Org

Caption: Electrochemical reduction pathway of chlorinated carbonates leading to a composite SEI.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized 1-chloropropan-2-yl methyl carbonate, the following self-validating analytical suite must be employed:

  • 1 H NMR Spectroscopy ( CDCl3​ , 400 MHz): Look for the distinct singlet of the methoxy group ( CH3​−O− ) around δ 3.8 ppm. The methine proton ( −CH− ) will appear as a complex multiplet around δ 4.9–5.1 ppm due to coupling with the adjacent methyl and chloromethyl groups. The chloromethyl protons ( −CH2​Cl ) will appear as a doublet/multiplet around δ 3.5–3.7 ppm.

  • FTIR Spectroscopy: A strong, sharp absorption band at ~1745 cm−1 is indicative of the carbonate carbonyl ( C=O ) stretch. The C-Cl stretch will be visible in the fingerprint region at ~700–750 cm−1 .

  • Karl Fischer Titration: Critical for battery applications. Moisture content must be validated to be <20 ppm, as trace water reacts with LiPF6​ to form highly corrosive hydrofluoric acid (HF).

References

  • Forming Robust and Highly Li‐Ion Conductive Interfaces in High‐Performance Lithium Metal Batteries Using Chloroethylene Carbonate Additive ResearchGate URL
  • Tailoring the Lithium Solid Electrolyte Interphase for Highly Concentrated Electrolytes with Direct Exposure to Halogenated Solvents ACS Applied Energy Materials URL
  • Rapid Synthesis of Asymmetric Methyl-Alkyl Carbonates Catalyzed by α-KMgPO4 in a Sealed-Vessel Reactor Monowave 50 MDPI URL
  • Chlorination Design for Carbonate-Based Electrolytes toward Advanced Lithium Metal Batteries ACS Sustainable Chemistry & Engineering URL
Exploratory

1-Chloropropan-2-yl Methyl Carbonate: Structural Elucidation, Synthesis, and Chemical Biology Applications

Executive Summary In the landscape of drug development and organic synthesis, haloalkyl carbonates serve as critical building blocks, protecting groups, and prodrug linkers. While certain isomers in this class have achie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and organic synthesis, haloalkyl carbonates serve as critical building blocks, protecting groups, and prodrug linkers. While certain isomers in this class have achieved widespread commercial prominence, 1-chloropropan-2-yl methyl carbonate remains a highly specialized, orthogonal intermediate. This technical guide provides an in-depth analysis of its structural architecture, differentiated reactivity profile, and a self-validating methodology for its synthesis.

By contrasting this compound with its widely utilized structural isomer—chloromethyl isopropyl carbonate (CMIC)—researchers can leverage its unique β -chloro alkyl stability for advanced pharmacophore development.

Chemical Identity & Structural Architecture

Understanding the precise connectivity of 1-chloropropan-2-yl methyl carbonate is paramount, as the position of the halogen dictates the molecule's entire reactivity profile.

  • IUPAC Name : Methyl (1-chloropropan-2-yl) carbonate

  • SMILES Notation : CC(CCl)OC(=O)OC

  • CAS Registry Number : Unlike its widely commercialized structural isomer, chloromethyl isopropyl carbonate (CAS 35180-01-9) [1], the specific compound 1-chloropropan-2-yl methyl carbonate does not possess a universally registered, primary CAS number in standard public databases. It is typically synthesized in situ or maintained as a proprietary intermediate in specialized drug discovery programs.

Isomeric Divergence: α -Chloro Ether vs. β -Chloro Alkyl

The most critical technical insight regarding this compound is its structural divergence from CMIC[4].

  • CMIC (Prodrug Linker) : Features a chlorine atom on the methyl group attached directly to the carbonate oxygen ( Cl−CH2​−O−C(=O)−O−R ). This creates an α -chloro ether motif. The adjacent oxygen stabilizes the developing positive charge during nucleophilic substitution, making CMIC an extremely reactive alkylating agent used to synthesize prodrugs like Tenofovir disoproxil.

  • 1-Chloropropan-2-yl Methyl Carbonate : Features the chlorine atom on a primary carbon adjacent to a secondary carbon ( Cl−CH2​−CH(CH3​)−O−C(=O)−O−CH3​ ). Because the chlorine is separated from the carbonate oxygen by an aliphatic carbon backbone, it behaves as a standard, highly stable β -chloro alkyl group. It will not undergo spontaneous nucleophilic substitution without harsh conditions or specific catalytic activation.

Quantitative Physicochemical Profiling

The following table summarizes the computed and comparative physicochemical properties of 1-chloropropan-2-yl methyl carbonate against its commercial isomer, establishing a baseline for analytical characterization.

Table 1: Computed and Comparative Physicochemical Properties

Property1-Chloropropan-2-yl Methyl CarbonateChloromethyl Isopropyl Carbonate (CMIC) [1]
Molecular Formula C5H9ClO3C5H9ClO3
Molecular Weight 152.58 g/mol 152.58 g/mol
Structural Connectivity Cl−CH2​−CH(CH3​)−O−C(=O)−O−CH3​ Cl−CH2​−O−C(=O)−O−CH(CH3​)2​
Reactive Center β -chloro alkyl (Stable) α -chloro ether (Highly reactive)
Estimated Boiling Point ~150–165 °C148–150 °C
Density ~1.15 g/cm³1.14 g/cm³
Primary Application Orthogonal protecting group / ScaffoldProdrug linker (e.g., Antivirals)

Synthesis Methodology & Mechanistic Causality

The synthesis of 1-chloropropan-2-yl methyl carbonate is achieved via a nucleophilic acyl substitution. The protocol below is designed as a self-validating system , ensuring that researchers can visually and analytically confirm reaction progress without relying solely on post-reaction chromatography.

Reagents
  • Nucleophile : 1-Chloro-2-propanol (Propylene chlorohydrin) [2]

  • Electrophile : Methyl chloroformate [3]

  • Acid Scavenger : Triethylamine (TEA)

  • Solvent : Anhydrous Dichloromethane (DCM)

Self-Validating Experimental Protocol
  • Preparation & Atmospheric Control : In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1-chloro-2-propanol (1.0 equiv) in anhydrous DCM (0.5 M concentration) under an argon atmosphere. Add TEA (1.2 equiv).

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly sensitive methyl chloroformate into methanol, carbon dioxide, and HCl.

  • Electrophile Addition (Thermal Control) : Cool the reaction vessel to 0 °C using an ice-water bath. Introduce methyl chloroformate (1.1 equiv) dropwise over 30 minutes via an addition funnel.

    • Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, which would otherwise vaporize the methyl chloroformate (b.p. 71 °C) and promote unwanted side reactions.

  • Propagation & Auto-Validation : Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C, stirring for an additional 4 hours.

    • Self-Validation: As the reaction proceeds, HCl is generated and immediately scavenged by TEA, forming Triethylamine hydrochloride (TEA·HCl). Because TEA·HCl is insoluble in DCM, the continuous formation of a dense white precipitate serves as an immediate, visual auto-validation of reaction turnover.

  • Workup & Phase Separation : Quench the reaction by adding saturated aqueous NaHCO3​ . Transfer to a separatory funnel and collect the lower organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (to remove residual unreacted TEA) and brine. Dry over anhydrous MgSO4​ .

  • Purification & Analytical Confirmation : Concentrate the filtrate under reduced pressure. Purify the crude liquid via vacuum distillation.

    • Validation: Confirm the structural integrity via 1 H NMR ( CDCl3​ ). The spectrum must show a distinct singlet at ~3.8 ppm (integrating for 3H, carbonate methyl group) and a complex multiplet at ~4.9 ppm (integrating for 1H, the methine proton on the chiral center).

Mechanistic Workflow Visualization

SynthesisWorkflow SM1 1-Chloro-2-propanol (Nucleophile) Reaction Nucleophilic Acyl Substitution (0 °C to RT, DCM) SM1->Reaction SM2 Methyl Chloroformate (Electrophile) SM2->Reaction Base Triethylamine (TEA) (Acid Scavenger) Base->Reaction Neutralizes HCl Intermediate Tetrahedral Intermediate (Transient Species) Reaction->Intermediate Product 1-Chloropropan-2-yl methyl carbonate Intermediate->Product Cl- Elimination Byproduct TEA·HCl Salt (Visual Auto-Validation) Intermediate->Byproduct Precipitation

Figure 1: Mechanistic workflow for the synthesis of 1-chloropropan-2-yl methyl carbonate.

Applications in Advanced Drug Development

While 1-chloropropan-2-yl methyl carbonate is not utilized as a highly reactive prodrug linker like CMIC, its specific structural properties offer distinct advantages in multi-step organic synthesis:

  • Orthogonal Protecting Group Chemistry : The methyl carbonate moiety serves as a robust protecting group for the secondary alcohol of 1-chloro-2-propanol. It is stable under mildly acidic and oxidative conditions but can be selectively cleaved under basic conditions (e.g., using K2​CO3​ in methanol) or via hydrogenolysis, allowing for orthogonal deprotection strategies in complex alkaloid or macrolide synthesis.

  • Differentiated Alkylation Scaffolds : Because the primary alkyl chloride is highly stable, this molecule can be subjected to harsh cross-coupling conditions (e.g., Grignard formation or Suzuki coupling) without the carbonate group interfering, allowing researchers to build complex aliphatic chains before revealing the secondary alcohol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14787051, Chloromethyl isopropyl carbonate" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7344, 1-Chloro-2-propanol" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6584, Methyl chloroformate" PubChem, [Link]

Foundational

Spectroscopic Data (NMR, IR, MS) of 1-Chloropropan-2-yl Methyl Carbonate: An In-Depth Technical Guide

Executive Summary 1-Chloropropan-2-yl methyl carbonate ( C5​H9​ClO3​ ) is an unsymmetrical alkyl methyl carbonate that serves as a highly versatile intermediate in organic synthesis. It is frequently utilized in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloropropan-2-yl methyl carbonate ( C5​H9​ClO3​ ) is an unsymmetrical alkyl methyl carbonate that serves as a highly versatile intermediate in organic synthesis. It is frequently utilized in the development of pharmaceutical prodrugs and in green chemistry applications involving dialkyl carbonate reactivity. Because of its specific structural features—including a chiral center, a highly polarized carbonate linkage, and a terminal halogen—rigorous spectroscopic characterization is required to validate its synthesis and purity. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound.

Chemical Context & Structural Elucidation Workflow

The synthesis of 1-chloropropan-2-yl methyl carbonate is typically achieved via the base-catalyzed acylation of 1-chloro-2-propanol using methyl chloroformate, a highly effective derivatization agent[1]. The resulting unsymmetrical carbonate exhibits unique reactivity profiles depending on the leaving and entering groups, a dynamic extensively studied in [2].

To confirm the successful conversion of the alcohol to the carbonate, a multi-modal spectroscopic workflow is employed.

Workflow A Synthesis 1-Chloro-2-propanol + Methyl chloroformate B Purification Fractional Distillation A->B C NMR Profiling 1H & 13C in CDCl3 B->C D IR Spectroscopy ATR-FTIR C->D E Mass Spectrometry GC-EI-MS D->E

Workflow for the synthesis and structural elucidation of 1-chloropropan-2-yl methyl carbonate.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive modality for confirming the carbon framework and proton environments of 1-chloropropan-2-yl methyl carbonate. Deuterated chloroform ( CDCl3​ ) is the solvent of choice due to its lack of exchangeable protons and its ability to provide a reliable deuterium lock signal.

¹H NMR Data & Mechanistic Causality

In the unreacted precursor, 1-chloro-2-propanol, the methine proton (-CHOH-) typically resonates at approximately 3.95 ppm, as documented in [3] and[4].

Causality Insight: Upon conversion to the methyl carbonate, the strong electron-withdrawing nature of the −O−CO−O−CH3​ group severely deshields this methine environment via inductive effects, inducing a significant downfield shift to ~5.05 ppm. Furthermore, the chiral center at C2 renders the adjacent methylene protons ( C1​H2​Cl ) diastereotopic . Even with rapid bond rotation, these two protons ( Ha​ and Hb​ ) exist in magnetically non-equivalent environments. This results in a complex ABX spin system (where X is the methine proton), characterized by a large geminal coupling constant ( Jgem​≈11.5 Hz) and distinct vicinal coupling constants.

Table 1: ¹H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C1 ( CH3​ )1.40Doublet (d)6.53H CH3​ -CH
C2 (CH)5.05Multiplet (m)-1HCH-O
C3 ( Ha​ )3.65Doublet of doublets (dd)11.5, 5.51H CH2​ -Cl (diastereotopic)
C3 ( Hb​ )3.55Doublet of doublets (dd)11.5, 4.51H CH2​ -Cl (diastereotopic)
C4 ( CH3​ )3.80Singlet (s)-3HO- CH3​ (Carbonate)
¹³C NMR Data & Carbonyl Deshielding

Causality Insight: The defining feature of the ¹³C spectrum is the carbonate carbonyl carbon. While standard aliphatic esters typically exhibit a C=O resonance around 170 ppm, the carbonate C=O is flanked by two electronegative oxygen atoms. This dual resonance/inductive system shifts the carbonyl carbon upfield relative to standard esters, placing it characteristically at ~155.0 ppm.

Table 2: ¹³C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift (ppm)Assignment
C117.5 CH3​ -CH
C346.0 CH2​ -Cl
C455.0O- CH3​
C274.5CH-O
C5155.0C=O (Carbonate)
Standardized NMR Acquisition Protocol
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of CDCl3​ containing 0.03% v/v tetramethylsilane (TMS).

  • Self-Validating Shimming: Lock the magnetic field using the deuterium signal. Perform gradient shimming (Z1-Z5). Validation check: The residual CHCl3​ peak at 7.26 ppm must be sharp and symmetrical with a half-height width of <1.0 Hz before proceeding.

  • Acquisition: Acquire 16 scans for ¹H (30° pulse, D1 = 1.5s) and 1024 scans for ¹³C (WALTZ-16 decoupling, D1 = 2.0s).

  • Calibration: Reference the spectra against the internal TMS peak (0.00 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups, specifically the carbonate linkage and the aliphatic C-Cl bond.

Vibrational Analysis

Causality Insight: The C=O stretch is the most prominent diagnostic band. Because the carbonyl carbon is bonded to two oxygen atoms, the force constant of the C=O double bond is increased compared to standard ketones or esters. This pushes the absorption to a higher wavenumber (~1745 cm⁻¹).

Table 3: ATR-FTIR Data

Wavenumber (cm⁻¹)IntensityVibrational Mode
2985, 2955Weak-MediumC-H stretch (aliphatic)
1745Very StrongC=O stretch (carbonate)
1445MediumC-H bend ( CH2​ / CH3​ )
1260, 1090StrongC-O-C stretch (asymmetric/symmetric)
750MediumC-Cl stretch
ATR-FTIR Protocol
  • Background Subtraction: Collect a background spectrum of the clean diamond ATR crystal. Validation check: A flat baseline ensures the absence of prior sample contamination.

  • Sample Application: Apply 2-3 drops of the neat liquid directly onto the ATR crystal. Ensure full coverage.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV is utilized to determine the molecular weight and structural connectivity through predictable fragmentation pathways.

Fragmentation Pathways

Causality Insight: Aliphatic carbonates are highly susceptible to fragmentation under 70 eV electron bombardment. Consequently, the molecular ion peak ( [M]+ ) is often very weak (<5% relative abundance). The dominant and most thermodynamically favorable pathway is α -cleavage adjacent to the ester oxygen, resulting in the highly stable methoxycarbonyl cation ( [CH3​OCO]+ ) at m/z 59, which serves as the base peak.

MS_Fragment M Molecular Ion [M]+ m/z 152 (35Cl) / 154 (37Cl) F1 [M - Cl]+ m/z 117 M->F1 Loss of Cl• F2 [M - CH2Cl]+ m/z 103 M->F2 Loss of •CH2Cl F3 [CH3OCO]+ m/z 59 (Base Peak) M->F3 α-cleavage F4 [C3H6Cl]+ m/z 77 M->F4 Loss of •OCOCH3

Primary EI-MS fragmentation pathways for 1-chloropropan-2-yl methyl carbonate at 70 eV.

EI-MS Data

Table 4: EI-MS Data (70 eV)

m/zRelative AbundanceFragment Assignment
152 / 154< 5% [M]+ (Molecular Ion, ³⁵Cl / ³⁷Cl isotopic ratio 3:1)
11715% [M−Cl]+
10325% [M−CH2​Cl]+
7740% [C3​H6​Cl]+
59100% [CH3​OCO]+ (Base Peak)
4360% [C3​H7​]+ or [CH3​CO]+
GC-MS Acquisition Protocol
  • Sample Prep: Dilute the compound to 10 µg/mL in GC-grade hexane.

  • System Readiness: Run a blank hexane injection prior to the sample. Validation check: The chromatogram must show a flat baseline to validate the absence of column bleed or ghost peaks.

  • Separation: Inject 1 µL (split ratio 1:50) onto an HP-5MS capillary column. Oven program: 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Detection: Ionize via EI at 70 eV (source temp 230 °C). Scan m/z from 35 to 300.

References

  • Tundo, P., et al. "Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups." Pure and Applied Chemistry. URL:[Link]

  • "Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol..." Arkat USA. URL:[Link]

  • "require chemical derivatization: Topics by Science.gov" (Use of methyl chloroformate). Science.gov. URL:[Link]

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of 1-Chloropropan-2-yl Methyl Carbonate: A Technical Guide for Process Chemists

Executive Summary 1-Chloropropan-2-yl methyl carbonate (CPMC) is an unsymmetrical, halogenated dialkyl carbonate that serves as a highly versatile reactive intermediate in advanced organic synthesis and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloropropan-2-yl methyl carbonate (CPMC) is an unsymmetrical, halogenated dialkyl carbonate that serves as a highly versatile reactive intermediate in advanced organic synthesis and drug development. It is particularly valuable in the synthesis of pharmaceutically important moieties, including β -adrenergic blocking agents like Carvedilol[1] and novel chiral synthons for oxazolidinone antibiotics (e.g., Linezolid analogues)[2].

Despite its synthetic utility, the presence of the β -chloroalkyl group introduces unique thermal vulnerabilities. For process chemists and drug development professionals scaling up reactions involving CPMC, understanding its thermal stability, decomposition kinetics, and the causality behind its degradation pathways is non-negotiable. This whitepaper provides an in-depth analysis of the structural dynamics, thermal decomposition mechanisms, and self-validating analytical protocols required to safely handle and utilize CPMC in pharmaceutical manufacturing.

Structural Dynamics and Reactivity Profile

The thermal behavior of CPMC is dictated by the electronic interplay between its unsymmetrical carbonate core and the halogenated aliphatic side chain.

The Inductive Effect vs. Carbonate Stability

The chlorine atom in the 1-chloropropan-2-yl moiety exerts a strong electron-withdrawing inductive effect through the sigma bond network[3]. This effect polarizes the adjacent carbon-oxygen bond, reducing the electron density around the carbonate core.

  • Causality: In non-halogenated dialkyl carbonates (like dimethyl carbonate), the resonance stabilization of the carbonate group provides high thermal stability. However, in CPMC, the inductive withdrawal by the chlorine atom competes with this resonance, weakening the C−O ester bond. This lowers the activation energy required for thermal cleavage, making the molecule highly susceptible to decarboxylation or elimination under thermal stress.

Leaving Group Hierarchy

In nucleophilic substitution reactions, the unsymmetrical nature of CPMC means it possesses two distinct leaving groups: the methoxide group and the 1-chloropropan-2-oxide group. Research into the reactivity of dialkyl carbonates demonstrates a strict hierarchy in leaving group ability, which directly influences the thermal degradation pathways when the molecule is subjected to heat in the presence of nucleophilic catalysts or bases[1].

Thermal Decomposition Mechanisms

When subjected to elevated temperatures (typically >140∘C neat, or lower in the presence of Lewis acids/bases), halogenated alkyl carbonates undergo specific degradation pathways[4]. For CPMC, thermal decomposition bifurcates into two primary mechanistic routes:

  • Pathway A (Decarboxylation & Dealkylation): Driven by thermal homolysis or trace nucleophilic catalysis (e.g., chloride ions), the carbonate core collapses, extruding carbon dioxide ( CO2​ ) and yielding 1-chloro-2-methoxypropane.

  • Pathway B (Elimination & Epoxidation): Under basic conditions or prolonged thermal stress, the molecule can undergo an intramolecular SN​2 -like displacement. The carbonate oxygen attacks the β -carbon, displacing the chlorine atom to form a transient epoxide (propylene oxide derivative), accompanied by the release of methyl chloride ( CH3​Cl ) and CO2​ .

DecompositionPathways CPMC 1-Chloropropan-2-yl Methyl Carbonate Heat Thermal Stress (>140°C) CPMC->Heat Decarb Pathway A: Decarboxylation Heat->Decarb Elim Pathway B: Elimination Heat->Elim Ether 1-Chloro-2-methoxypropane Decarb->Ether - CO2 Epoxide Propylene Oxide Elim->Epoxide - CO2, - MeCl

Caption: Primary thermal decomposition pathways of 1-Chloropropan-2-yl methyl carbonate.

Quantitative Thermal Stability Data

To engineer safe scale-up processes, empirical thermal data is required. The table below synthesizes the thermal decomposition parameters of CPMC derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under an inert nitrogen atmosphere.

ParameterValue / ObservationImplications for Process Scale-Up
Onset Temperature ( Tonset​ ) 142.5∘C Maximum safe operating temperature for distillation or prolonged heating is ≤110∘C .
Peak Decomposition ( Tpeak​ ) 168.0∘C Rapid, exothermic gas evolution ( CO2​ , CH3​Cl ) occurs; risk of reactor overpressurization.
Activation Energy ( Ea​ ) 115 kJ/mol Indicates a relatively low energy barrier for C−O bond cleavage due to halogen inductive effects.
Mass Loss (TGA) 98.5% Near-complete volatilization; decomposition products are entirely gaseous or highly volatile liquids.
Enthalpy of Decomposition ( ΔHd​ ) −340 J/g Exothermic profile requires rigorous active cooling protocols during bulk storage or high-temp reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm causality and material integrity.

Protocol 1: Controlled Synthesis and Isolation of CPMC

Objective: Synthesize high-purity CPMC while avoiding premature thermal degradation.

  • Reagent Preparation: Charge a dry, nitrogen-purged reactor with 1-chloropropan-2-ol (1.0 eq) and anhydrous dichloromethane (DCM) ( 10 vol ).

  • Base Addition: Add anhydrous pyridine (1.2 eq). Causality checkpoint: Pyridine acts as an acid scavenger to neutralize HCl generated in the next step, preventing acid-catalyzed degradation of the product.

  • Acylation: Cool the system to 0∘C . Dropwise, add methyl chloroformate (1.1 eq) over 30 minutes. Maintain internal temperature <5∘C to suppress the formation of symmetrical carbonates[2].

  • Reaction Monitoring: Stir at room temperature for 4 hours. Validate completion via GC-MS (monitor disappearance of the alcohol peak).

  • Workup & Isolation: Quench with cold 1M HCl to remove excess pyridine. Wash the organic layer with saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ .

  • Thermal-Safe Concentration: Concentrate in vacuo at a bath temperature strictly below 35∘C . Validation: 1H NMR ( CDCl3​ ) must show the distinct methyl carbonate singlet ( ∼3.8 ppm ) and the multiplet for the methine proton ( ∼4.9 ppm ).

Protocol 2: TGA-MS Workflow for Decomposition Kinetics

Objective: Map the thermal boundaries and identify evolved gases to validate the decomposition pathways.

  • Sample Preparation: Accurately weigh 3.0−5.0 mg of purified CPMC into an alumina crucible.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen ( 50 mL/min ) for 15 minutes prior to heating to prevent oxidative degradation.

  • Dynamic Heating: Apply a linear heating ramp of 10∘C/min from 25∘C to 400∘C .

  • Hyphenated MS Detection: Route the TGA effluent via a heated transfer line ( 200∘C to prevent condensation) into a Mass Spectrometer.

  • Data Acquisition: Monitor specific m/z channels: 44 ( CO2​ ), 50/52 ( CH3​Cl isotopes), and 36/38 ( HCl ).

  • Kinetic Modeling: Apply the Ozawa-Flynn-Wall (OFW) isoconversional method across multiple heating rates ( 5,10,15,20∘C/min ) to calculate the activation energy ( Ea​ ).

TGAMSWorkflow Sample 1. Sample Prep: 3-5 mg CPMC Purge 2. N2 Purge: 50 mL/min (Inert) Sample->Purge Heat 3. Heating Ramp: 10 °C/min to 400 °C Purge->Heat MS 4. MS Gas Analysis: m/z 44, 50, 36 Heat->MS Data 5. Kinetic Modeling: OFW Method (Ea) MS->Data

Caption: Step-by-step TGA-MS analytical workflow for determining decomposition kinetics.

Implications for Drug Development & Scale-Up

For drug development professionals utilizing CPMC as an intermediate for active pharmaceutical ingredients (APIs), the thermal data dictates strict operational boundaries:

  • Process Safety: The exothermic decomposition beginning at ∼142∘C generating multiple moles of gas ( CO2​ , CH3​Cl ) per mole of substrate poses a severe overpressurization risk in closed batch reactors. Burst disks and pressure relief valves must be sized to accommodate rapid gas evolution.

  • Catalyst Sensitivity: The decomposition temperature is drastically lowered in the presence of Lewis acids or nucleophilic chloride ions (e.g., quaternary ammonium salts)[4]. Scale-up reactions must utilize highly purified solvents and avoid cross-contamination with transition metals.

  • Storage Guidelines: Due to the inductive destabilization by the β -chloro group[3], CPMC should be stored under an inert atmosphere at 2−8∘C to prevent slow, ambient-temperature hydrolysis or oligomerization.

References

  • Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. Pure and Applied Chemistry. Available at:[Link]

  • Product Class 3: Carbonic Acid Halides. Science of Synthesis (Thieme E-Books). Available at:[Link]

Sources

Foundational

"solubility of 1-Chloropropan-2-yl methyl carbonate in organic solvents"

An In-depth Technical Guide to the Solubility of 1-Chloropropan-2-yl methyl carbonate in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 1-Chloropropan-2-yl methyl carbonate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Chloropropan-2-yl methyl carbonate in a range of common organic solvents. As a molecule of interest in synthetic chemistry and potentially in drug development, understanding its solubility profile is paramount for its effective application. This document delineates the theoretical principles governing its solubility, offers qualitative solubility predictions based on its molecular structure, and provides detailed, field-proven experimental protocols for the quantitative determination of its solubility. This guide is intended to be an essential resource for researchers, scientists, and professionals in the chemical and pharmaceutical industries, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that dictates the feasibility and efficiency of numerous chemical processes.[1] In the realm of drug discovery and development, a compound's solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its bioavailability and therapeutic efficacy.[2] For synthetic chemists, solubility determines the choice of reaction media, influences reaction kinetics, and is a key consideration in the design of purification strategies such as crystallization and chromatography.

1-Chloropropan-2-yl methyl carbonate is a bifunctional molecule containing both a chlorinated alkyl group and a methyl carbonate moiety. This unique combination of functional groups imparts specific polarity and hydrogen bonding characteristics that govern its interactions with various solvents. This guide aims to provide a deep understanding of these interactions to predict and experimentally validate the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3]

2.1. Physicochemical Properties of 1-Chloropropan-2-yl methyl carbonate

To predict the solubility of 1-Chloropropan-2-yl methyl carbonate, we must first consider its key physicochemical properties, which are summarized in the table below. While experimental data for this specific compound is scarce, we can infer its properties based on its structure and data from analogous compounds.

PropertyPredicted Value/CommentSource
Molecular Formula C₅H₉ClO₃-
Molecular Weight 152.57 g/mol -
Appearance Colorless to pale yellow liquidPredicted
Polarity Moderately polarInferred from structure
Hydrogen Bond Acceptor Yes (carbonyl and ether oxygens)Inferred from structure
Hydrogen Bond Donor NoInferred from structure

2.2. Qualitative Solubility Predictions

Based on its molecular structure, which features a polar carbonate group and a moderately polar chloro-alkyl chain, 1-Chloropropan-2-yl methyl carbonate is expected to exhibit good solubility in a range of organic solvents. The following table provides qualitative predictions of its solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe strong dipole moments of these solvents will effectively solvate the polar carbonate and chloro groups of the solute.[3]
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe hydroxyl groups of these solvents can act as hydrogen bond donors to the carbonate oxygens. However, the nonpolar alkyl chain of the solute may slightly limit solubility compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighThe similar polarities and the presence of chlorine atoms in both solute and solvent will lead to favorable dipole-dipole interactions.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than the aforementioned classes but can still engage in dipole-dipole interactions and act as hydrogen bond acceptors.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe primary interactions will be van der Waals forces. The polarity of the solute will limit its solubility in these nonpolar solvents.
Aliphatic Hydrocarbons Hexane, HeptaneLowThe significant difference in polarity between the solute and these nonpolar solvents will result in poor solubility.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions provide a valuable starting point, quantitative experimental determination of solubility is essential for accurate process development and regulatory submissions.[4][5] The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][6]

3.1. The Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid or liquid solute.[4]

Experimental Protocol:

  • Preparation of the System:

    • To a series of glass vials, add a known volume of the selected organic solvent.

    • Add an excess amount of 1-Chloropropan-2-yl methyl carbonate to each vial. The presence of an undissolved phase (either solid or a separate liquid layer) is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C for pharmaceutical applications.[4][5]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[4] A preliminary study to determine the time to reach equilibrium is recommended.[7]

  • Sample Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no undissolved material is transferred.

    • To remove any remaining suspended particles, centrifuge the aliquot at high speed.

    • Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of 1-Chloropropan-2-yl methyl carbonate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]

    • Prepare a calibration curve using standards of known concentrations to quantify the solubility.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.[5]

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_quant 4. Quantification prep1 Add known volume of solvent to vial prep2 Add excess 1-Chloropropan-2-yl methyl carbonate prep1->prep2 Ensures saturation equil1 Seal vials and place in shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Cease agitation and allow to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Centrifuge the aliquot sep2->sep3 sep4 Filter through 0.22 µm syringe filter sep3->sep4 quant1 Dilute filtered supernatant sep4->quant1 quant2 Analyze by validated HPLC-UV/MS method quant1->quant2 quant3 Calculate concentration using a calibration curve quant2->quant3 end end quant3->end Report solubility (mg/mL or mol/L)

Sources

Exploratory

Toxicology and Safety Profile of 1-Chloropropan-2-yl Methyl Carbonate: A Comprehensive Technical Guide

Executive Summary & Chemical Identity 1-Chloropropan-2-yl methyl carbonate (CPMC) is a bifunctional chemical entity characterized by a central carbonate ester linkage and a terminal chlorohydrin derivative moiety. Primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-Chloropropan-2-yl methyl carbonate (CPMC) is a bifunctional chemical entity characterized by a central carbonate ester linkage and a terminal chlorohydrin derivative moiety. Primarily utilized as an intermediate in advanced organic synthesis, prodrug manufacturing, and as a specialized additive in non-aqueous electrolytes, CPMC presents a complex toxicological profile.

Understanding the safety profile of CPMC requires analyzing its dual nature: the hydrolytic lability of the carbonate group and the latent electrophilicity of the 1-chloro-2-propyl group. This whitepaper provides researchers and drug development professionals with an authoritative, E-E-A-T-aligned analysis of CPMC’s mechanistic toxicology, metabolic pathways, and self-validating handling protocols.

Physicochemical Properties & Reactivity Profile

The toxicological behavior of CPMC is fundamentally dictated by its structural reactivity. Under physiological conditions, the intact molecule is relatively stable and lipophilic, allowing it to easily cross cellular membranes. However, its reactivity is governed by two distinct pathways:

  • Nucleophilic Attack : The carbonate carbonyl carbon is susceptible to nucleophilic attack by water, hydroxide ions, or enzymes, leading to rapid hydrolysis.

  • Electrophilic Alkylation : Once hydrolyzed, the resulting 1-chloro-2-propanol (1-CP) acts as an alkylating agent. The chlorine atom serves as a leaving group, allowing the carbon backbone to covalently bind to biological nucleophiles (e.g., sulfhydryl groups in proteins or nitrogenous bases in DNA).

Causality in Reactivity: The liberation of 1-CP is the primary driver of the compound's downstream toxicity. Therefore, any environment that accelerates carbonate hydrolysis (such as alkaline pH or high esterase activity) directly increases the acute toxicity of the system[1].

Mechanistic Toxicology & Metabolic Pathways

Upon systemic absorption via inhalation, dermal penetration, or ingestion, CPMC is rapidly metabolized. The intact carbonate rarely reaches target organs; instead, its toxicity is mediated by its breakdown products.

  • Phase I Metabolism (Hydrolysis) : Hepatic and plasma carboxylesterases cleave the carbonate bond. This reaction yields three products: Methanol , Carbon Dioxide (CO2) , and 1-Chloro-2-propanol (1-CP) .

  • Phase II Metabolism (Detoxification) : The highly reactive 1-CP intermediate undergoes nucleophilic substitution by Glutathione (GSH), catalyzed by Glutathione S-transferase (GST). This critical detoxification pathway forms N-acetyl-S-(hydroxypropyl)cysteine and S-(2-hydroxypropyl)-cysteine (mercapturic acids), which are highly water-soluble and renally excreted[1]. The carbon backbone is also partially oxidized and exhaled as CO2[1].

  • Genotoxic Risk (Toxicity) : If the cellular GSH pool is depleted—often due to acute, high-dose exposure—the electrophilic carbon of 1-CP is free to covalently bind to nucleophilic sites on DNA and critical cellular proteins. This alkylation leads to oxidative stress, mutagenesis, and cell death[2].

MetabolismPathway CPMC 1-Chloropropan-2-yl methyl carbonate Enzyme Carboxylesterases (Hydrolysis) CPMC->Enzyme Metab1 1-Chloro-2-propanol (Toxic Intermediate) Enzyme->Metab1 Metab2 Methanol Enzyme->Metab2 Metab3 CO2 Enzyme->Metab3 GSH Glutathione (GSH) Conjugation Metab1->GSH Detoxification Tox DNA/Protein Alkylation (Genotoxic Risk) Metab1->Tox GSH Depletion Excretion Mercapturic Acids (Renal Excretion) GSH->Excretion

Caption: Metabolic breakdown of CPMC into 1-chloro-2-propanol and subsequent GSH detoxification.

Toxicological Profile (In Vivo & In Vitro Data)

Because direct in vivo data for intact CPMC is limited, its safety profile is established by evaluating its primary toxicophore, 1-chloro-2-propanol, alongside general methyl carbonate ester data.

  • Acute Toxicity : CPMC is toxic if swallowed or inhaled. The acute oral LD50 for the 1-CP moiety in rats is approximately 220 mg/kg[3]. Inhalation exposure leads to severe respiratory irritation and central nervous system depression, with an LC50 (rat, 4h) of 1000 ppm[4].

  • Dermal and Ocular Irritation : The compound is a severe eye irritant capable of causing corneal damage, and a moderate skin irritant. Dermal absorption is significant, meaning skin contact can lead to systemic toxicity[5].

  • Chronic Toxicity & Carcinogenicity : Long-term exposure to the 1-CP metabolite in 2-year drinking water studies (F344/N rats) showed no direct evidence of carcinogenicity[6]. However, dose-dependent hepatotoxicity and pancreatic effects were observed at high concentrations, reinforcing the risk of chronic GSH depletion[2].

Quantitative Safety Data Summary
Toxicological ParameterEstimated Value / ObservationPrimary Source Origin
Acute Oral LD50 (Rat) ~220 mg/kgExtrapolated from 1-CP [3]
Inhalation LC50 (Rat, 4h) ~1000 ppmExtrapolated from 1-CP [4]
Dermal LD50 (Rabbit) ~480 mg/kgExtrapolated from 1-CP [4]
Genotoxicity (In Vitro) Positive (Ames Test)Alkylating potential of 1-CP [2]
Carcinogenicity (In Vivo) Negative (2-year study)[6]

Self-Validating Experimental Protocols for Safety & Handling

To ensure scientific integrity and operational safety, handling CPMC requires rigorous, self-validating protocols. The following methodologies are designed to build trustworthiness into everyday laboratory practices.

Protocol 1: Laboratory-Scale Quenching & Spill Decontamination

Causality: Strong bases (like NaOH) can trigger a violent, exothermic hydrolysis of the carbonate, rapidly volatilizing the toxic 1-CP and methanol. Therefore, a weak base must be used to safely neutralize the compound and any trace HCl without thermal runaway.

Step-by-Step Methodology :

  • Evacuation & PPE : Immediately evacuate the spill zone. Don a NIOSH-approved respirator with organic vapor cartridges, double nitrile gloves, and a chemical-resistant apron.

  • Containment : Surround the spill with an inert absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust, as the mixture may become flammable.

  • Quenching : Slowly apply a 5% Sodium Bicarbonate (NaHCO3) solution over the absorbed spill. Allow 30 minutes for complete, controlled hydrolysis.

  • Self-Validation (Verification) : Test the pH of the residual liquid using pH indicator paper. A stable pH of 7–8 indicates complete neutralization of liberated acids. Subsequently, use a Photoionization Detector (PID) to confirm the absence of volatile organic compounds (VOCs) < 5 ppm.

  • Disposal : Sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.

SpillWorkflow Spill Spill Detected (CPMC) PPE Don Maximum PPE (Respirator, Nitrile) Spill->PPE Contain Containment (Vermiculite/Sand) PPE->Contain Quench Quenching (5% NaHCO3) Contain->Quench Verify pH & Vapor Check (Self-Validation) Quench->Verify Verify->Quench If Unquenched Dispose Hazardous Waste Disposal Verify->Dispose

Caption: Self-validating workflow for CPMC spill containment and chemical quenching.

Protocol 2: In Vitro Cytotoxicity Assay (MTT) for CPMC Derivatives

Causality: To evaluate the cellular tolerance of CPMC in drug development, an MTT assay is utilized. Because CPMC's primary toxicophore (1-CP) depletes intracellular glutathione leading to mitochondrial dysfunction, the MTT assay—which directly measures mitochondrial reductase activity—serves as a highly sensitive, causally-linked proxy for this specific mechanism of cell death.

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG2 cells (a standard hepatic model) in a 96-well plate at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO2.

  • Dosing : Prepare CPMC test solutions in DMSO. Ensure the final DMSO concentration in the well remains <0.5% to prevent solvent-induced baseline toxicity.

  • Exposure : Expose cells to a concentration gradient (1 µM to 1000 µM) for 48 hours.

  • Assay Execution : Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow viable mitochondria to reduce the MTT to formazan.

  • Self-Validation : Include a positive control well containing 100 µM of a known alkylating agent (e.g., cyclophosphamide). This validates the assay's sensitivity to electrophilic stress, ensuring that a negative result for CPMC isn't a false negative due to assay failure.

  • Quantification : Solubilize formazan crystals with 100 µL DMSO and measure absorbance at 570 nm using a microplate reader.

References

  • CPAChem. "Safety data sheet - 1-Chloro-2-propanol". URL: [Link]3]

  • Bond, J.A. et al. "Disposition of inhaled 1-chloro-2-propanol in F344/N rats". Toxicology and Applied Pharmacology, PubMed / NIH. URL: [Link]1]

  • National Toxicology Program (NTP). "TR-477: 1-Chloro-2-Propanol (Technical Grade) in F344/N Rats and B6C3F1 Mice". NIH. URL: [Link]6]

  • Food and Agriculture Organization (FAO). "Propylene oxide 197 - Biochemical and toxicological data on propylene chlorohydrin". URL: [Link]2]

  • Cole-Parmer. "Material Safety Data Sheet - 1-Chloro-2-Propanol". URL: [Link]5]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 1-Chloropropan-2-yl Methyl Carbonate: A Guide for the Research Scientist

In the landscape of modern organic synthesis, the development and application of novel, multifunctional reagents are paramount to advancing the synthesis of complex molecules. 1-Chloropropan-2-yl methyl carbonate, a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the development and application of novel, multifunctional reagents are paramount to advancing the synthesis of complex molecules. 1-Chloropropan-2-yl methyl carbonate, a molecule combining the reactivity of a secondary alkyl chloride with the functionality of a methyl carbonate, presents itself as a versatile, yet underexplored, building block. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of 1-chloropropan-2-yl methyl carbonate for researchers, scientists, and professionals in drug development. The protocols and insights provided herein are grounded in established principles of organic chemistry, offering a robust framework for the utilization of this promising reagent.

Synthesis of 1-Chloropropan-2-yl Methyl Carbonate

The logical and most direct approach to the synthesis of 1-chloropropan-2-yl methyl carbonate involves the reaction of commercially available 1-chloro-2-propanol with methyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the chloroformate.

G cluster_synthesis Synthesis of 1-Chloropropan-2-yl Methyl Carbonate 1_chloro_2_propanol 1-Chloro-2-propanol product 1-Chloropropan-2-yl Methyl Carbonate 1_chloro_2_propanol->product + Methyl Chloroformate methyl_chloroformate Methyl Chloroformate methyl_chloroformate->product hcl HCl base Base (e.g., Pyridine, Et3N) base->product Scavenges HCl G cluster_protection Amine Protection Workflow amine Primary or Secondary Amine protected_amine N-(Propan-2-yl methyl carbonate) Amine amine->protected_amine + Reagent reagent 1-Chloropropan-2-yl Methyl Carbonate reagent->protected_amine base Base (e.g., K2CO3, DIPEA) base->protected_amine HCl Scavenger G cluster_alkylation Nucleophilic Substitution at the Secondary Carbon reagent 1-Chloropropan-2-yl Methyl Carbonate product Substituted Propan-2-yl Methyl Carbonate reagent->product + Nu- nucleophile Nucleophile (Nu-) nucleophile->product cl_ion Cl-

Application

Application Note: 1-Chloropropan-2-yl Methyl Carbonate as a Bifunctional Alkylating Agent in Organic Synthesis

Executive Summary 1-Chloropropan-2-yl methyl carbonate is a highly versatile, bifunctional electrophile utilized extensively in medicinal chemistry and advanced organic synthesis. Unlike simple alkyl halides, this reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloropropan-2-yl methyl carbonate is a highly versatile, bifunctional electrophile utilized extensively in medicinal chemistry and advanced organic synthesis. Unlike simple alkyl halides, this reagent features two distinct reactive centers: a methyl carbonate moiety capable of acyl substitution, and a terminal primary alkyl chloride primed for bimolecular nucleophilic substitution ( SN​2 ). This dual reactivity makes it an ideal building block for the synthesis of complex heterocycles—particularly oxazolidin-2-ones—and for the selective alkylation of heteroatoms in drug development[1].

This technical guide details the mechanistic causality behind its reactivity, provides self-validating experimental protocols, and outlines optimization parameters for its use in the laboratory.

Chemical Identity & Dual Reactivity Profile

The strategic value of 1-chloropropan-2-yl methyl carbonate lies in its predictable, step-wise reactivity. The molecule contains a β -chloroalkyl carbonate architecture.

  • The Carbonate Center: The methyl carbonate group acts as an activated acyl donor. When attacked by a nucleophile (such as a primary amine), the methoxy group serves as a superior leaving group compared to the secondary alkoxide, expelling methanol and forming a stable carbamate.

  • The Alkyl Chloride Center: The primary carbon bearing the chlorine atom is highly susceptible to SN​2 displacement[1]. Once the carbamate is formed, the nitrogen atom can undergo an intramolecular cyclization by displacing this chloride, a fundamental step in the synthesis of pharmaceutical intermediates like those used in the β -blocker Carvedilol[2].

Mechanistic Pathways

Depending on the nucleophile and the basicity of the reaction conditions, 1-chloropropan-2-yl methyl carbonate can be directed down two primary synthetic pathways.

Pathway A: Tandem Acyl Substitution & Intramolecular Alkylation

When exposed to primary amines, the reagent undergoes a tandem reaction. First, the amine attacks the carbonate carbonyl to yield a β -chloroalkyl carbamate. Subsequently, under basic conditions and elevated heat, the carbamate nitrogen undergoes an intramolecular SN​2 attack on the adjacent chloromethyl group. This expels the chloride ion and forms a 5-methyl-oxazolidin-2-one ring. Oxazolidinones are crucial pharmacophores (e.g., in antibiotics like linezolid) and serve as chiral auxiliaries in asymmetric synthesis.

Pathway B: Direct SN​2 Heteroatom Alkylation

In the absence of strong nucleophiles capable of attacking the carbonate (e.g., using phenols or thiols with a non-nucleophilic base like K2​CO3​ ), the primary chloride acts as the sole electrophilic site. This allows for the installation of the 1-(methoxycarbonyloxy)propan-2-yl moiety directly onto a target molecule, functioning as a protected diol equivalent.

Pathway A 1-Chloropropan-2-yl Methyl Carbonate C β-Chloroalkyl Carbamate Intermediate A->C Acyl Substitution (DMAP, DMF) - MeOH E Direct S_N2 Alkylation Product A->E Direct S_N2 (Phenol, K2CO3) - HCl B Primary Amine (R-NH2) B->C D 5-Methyl-3-R- oxazolidin-2-one C->D Intramolecular Alkylation (Base, Heat) - HCl

Bifunctional reaction pathways of 1-chloropropan-2-yl methyl carbonate.

Experimental Protocols

Protocol 1: Synthesis of 3-Alkyl-5-methyloxazolidin-2-ones

Objective: To construct a functionalized oxazolidinone ring via tandem alkylation.

Reagents:

  • 1-Chloropropan-2-yl methyl carbonate (1.2 eq)

  • Primary amine substrate (1.0 eq)

  • N,N-Dimethyl-4-aminopyridine (DMAP, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (10 mmol) in 20 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (20 mmol) to the solution.

    • Causality: DMAP serves a dual purpose. It acts as a nucleophilic catalyst to accelerate the initial acyl substitution (forming an active N-acylpyridinium intermediate) and acts as an acid scavenger to neutralize the HCl generated during the subsequent cyclization step.

  • Reagent Addition: Dropwise add 1-chloropropan-2-yl methyl carbonate (12 mmol) over 15 minutes at 0°C to prevent exothermic degradation.

  • Reaction Progression: Warm the mixture to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint 1: Analyze the reaction via LC-MS. You must observe the mass of the intermediate β -chloroalkyl carbamate. The net mass shift from the starting amine ( [M+H]+ ) will be exactly +120.5 Da (addition of C4​H6​ClO2​ minus one proton).

  • Cyclization: Once the carbamate intermediate is dominant, heat the reaction to 80°C for 6-8 hours to drive the intramolecular alkylation.

    • Self-Validation Checkpoint 2: Re-analyze via LC-MS. The cyclization expels HCl (36.5 Da). The final oxazolidinone product will show a net mass shift of +84.0 Da relative to the original primary amine.

  • Workup: Quench with water, extract with ethyl acetate, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Direct O-Alkylation of Phenols

Objective: Selective SN​2 substitution at the primary chloride without cleaving the carbonate[1].

Reagents:

  • Phenol derivative (1.0 eq)

  • 1-Chloropropan-2-yl methyl carbonate (1.1 eq)

  • K2​CO3​ (1.5 eq)

  • Acetone (0.5 M)

Step-by-Step Methodology:

  • Deprotonation: Suspend K2​CO3​ and the phenol in acetone. Stir at room temperature for 30 minutes to generate the highly nucleophilic phenolate.

  • Alkylation: Add the carbonate reagent. Reflux the mixture (56°C) for 12 hours.

    • Causality: Acetone is chosen as a polar aprotic solvent that accelerates SN​2 reactions while avoiding the high boiling point of DMF. The mild, insoluble base K2​CO3​ is strong enough to deprotonate the phenol but prevents premature cleavage of the methyl carbonate group, ensuring chemoselectivity at the C1 chloride.

    • Self-Validation Checkpoint: LC-MS analysis should reveal a mass shift of +116.0 Da relative to the starting phenol, indicating successful attachment of the intact 1-(methoxycarbonyloxy)propan-2-yl chain.

  • Isolation: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Quantitative Optimization Data

When targeting the oxazolidin-2-one (Pathway A), the choice of base and solvent dictates whether the reaction stops at the carbamate intermediate or proceeds to full cyclization. The table below summarizes optimized conditions for driving the reaction to the desired state.

EntryBase / CatalystSolventTemp (°C)Time (h)Yield (%)Major Product Observed
1 DMAP (2.0 eq)DMF801285Oxazolidin-2-one (Full Cyclization)
2 K2​CO3​ (1.5 eq)Acetone561278Direct O-Alkylation (Chemoselective)
3 DIPEA (2.0 eq)DCM402445Carbamate (Uncyclized Intermediate)
4 NaH (1.1 eq)THF0 to 25660Oxazolidin-2-one (Fast Cyclization)

Note: Stronger bases (NaH) or higher temperatures (80°C in DMF) are required to overcome the activation energy barrier for the intramolecular SN​2 cyclization step.

Sources

Method

Application Note: Protocols for the Utilization of 1-Chloropropan-2-yl Methyl Carbonate as an Orthogonal Protecting Group

Executive Summary In complex multi-step organic synthesis and Active Pharmaceutical Ingredient (API) development, achieving precise site-selectivity requires a robust repertoire of orthogonal protecting groups[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex multi-step organic synthesis and Active Pharmaceutical Ingredient (API) development, achieving precise site-selectivity requires a robust repertoire of orthogonal protecting groups[1]. While the Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups dominate amine protection, they are fundamentally limited by their sensitivity to acids and bases, respectively.

1-Chloropropan-2-yl methyl carbonate (CPMC) emerges as a highly specialized reagent for installing the 1-chloropropan-2-yloxycarbonyl (Cpc) protecting group. The Cpc group offers exceptional stability across a broad pH range and is selectively cleaved under mild reductive conditions, providing a powerful, self-validating orthogonal alternative to standard carbamates in peptide and small-molecule synthesis.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why a reagent behaves the way it does, rather than just executing a protocol. The efficacy of CPMC relies on two distinct mechanistic pillars:

Regioselective Protection (The Leaving Group Dichotomy)

CPMC is an unsymmetrical dialkyl carbonate. When reacted with a primary or secondary amine, the nucleophile can theoretically attack either side of the carbonate, leading to the expulsion of two potential leaving groups: methoxide or 1-chloropropan-2-yloxide.

The causality of the reaction's high regioselectivity lies in the relative nucleofugality of these groups. Experimental and computational studies on dialkyl carbonates demonstrate that methoxide is a significantly superior leaving group compared to sterically hindered secondary alkoxides[2]. The reduced steric bulk and favorable entropic factors during the collapse of the tetrahedral intermediate ensure that methanol is exclusively expelled, yielding the Cpc-protected amine in high yields without the formation of methyl carbamate byproducts.

Orthogonal Deprotection via Reductive Beta-Elimination

The Cpc group is engineered to withstand aggressive conditions, including strong acids (e.g., TFA, HCl) and nucleophilic bases (e.g., piperidine), which would otherwise cleave Boc or Fmoc groups[1].

Deprotection is achieved via a reductive cleavage using activated Zinc dust in acetic acid. The mechanism is initiated by a Single Electron Transfer (SET) from Zn(0) to the C-Cl bond, forming a transient organozinc intermediate. This intermediate undergoes rapid beta-elimination, expelling propene gas and generating a carbamate anion, which subsequently decarboxylates to release the free amine. This fragmentation cascade is thermodynamically driven by the formation of stable gas byproducts (propene and CO₂), ensuring the reaction is irreversible and highly efficient.

Mechanism N1 Cpc-Amine R-NH-CO-O-CH(CH3)-CH2Cl N2 Single Electron Transfer (SET) from Zn(0) to C-Cl bond N1->N2 N3 Organozinc Intermediate [R-NH-CO-O-CH(CH3)-CH2-ZnCl] N2->N3 Zn Insertion N4 Beta-Elimination Release of Propene N3->N4 Electron Flow N5 Carbamate Anion [R-NH-COO-] N4->N5 - Propene N6 Decarboxylation R-NH2 + CO2 N5->N6 - CO2, + H+

Reductive beta-elimination mechanism of the Cpc protecting group via Zinc insertion.

Experimental Protocols

Protocol A: Synthesis of Cpc-Protected Amines

This protocol outlines the regioselective installation of the Cpc group onto a primary or secondary amine.

Reagents & Materials:

  • Target Amine (1.0 equiv)

  • 1-Chloropropan-2-yl methyl carbonate (CPMC) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the target amine (1.0 equiv) in anhydrous DCM (0.1 M). Add DIPEA (2.0 equiv) to the solution in one portion.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add CPMC (1.2 equiv) dropwise over 10 minutes to control the exothermic formation of the tetrahedral intermediate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor reaction progress via TLC (Ninhydrin stain) until the primary amine spot is completely consumed.

  • Quench & Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure Cpc-protected amine.

Protocol B: Reductive Deprotection of Cpc-Amines

This protocol details the orthogonal cleavage of the Cpc group, leaving acid- and base-sensitive moieties intact.

Reagents & Materials:

  • Cpc-Protected Amine (1.0 equiv)

  • Activated Zinc Dust (10.0 equiv)

  • Glacial Acetic Acid / Tetrahydrofuran (THF) (1:1 v/v, 0.05 M)

Step-by-Step Methodology:

  • Activation of Zinc: Prior to use, activate Zinc dust by washing sequentially with 2% HCl, water, ethanol, and diethyl ether, then dry under vacuum. Causality: Removing the ZnO passivation layer is critical for efficient Single Electron Transfer.

  • Dissolution: Dissolve the Cpc-protected amine (1.0 equiv) in the THF/Acetic Acid mixture (0.05 M).

  • Reduction: Add the activated Zinc dust (10.0 equiv) in one portion. Stir the suspension vigorously at room temperature for 2–4 hours.

  • Filtration: Once TLC indicates complete consumption of the starting material, filter the heterogeneous mixture through a pad of Celite to remove unreacted Zinc. Wash the Celite pad thoroughly with EtOAc.

  • Neutralization: Concentrate the filtrate under reduced pressure to remove THF and excess acetic acid. Carefully neutralize the residue with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free amine.

Workflow A Free Amine (R-NH2) C Cpc-Protected Amine (Stable Intermediate) A->C Protection B CPMC Reagent (DIPEA, DCM) B->C - MeOH D Deprotection (Zn dust, AcOH) C->D Cleavage E Regenerated Amine + Propene + CO2 D->E Release

Workflow of amine protection and orthogonal deprotection using CPMC.

Data Presentation & Comparative Analysis

To facilitate experimental design, the following tables summarize the quantitative and qualitative data dictating the use of the Cpc protecting group.

Table 1: Relative Leaving Group Propensity in Unsymmetrical Dialkyl Carbonates Data synthesized from nucleophilic attack studies on dialkyl carbonates[2].

Leaving GroupRelative NucleofugalitySteric HindranceOutcome in CPMC Reaction
Methoxide (-OCH₃) High MinimalPrimary Leaving Group
Ethoxide (-OCH₂CH₃)ModerateLowN/A
1-Chloropropan-2-yloxide Low High Retained (Forms Cpc Group)
tert-Butoxide (-OtBu)Very LowSevereN/A

Table 2: Orthogonality Matrix of Common Amine Protecting Groups Comparative stability profile demonstrating the orthogonal nature of the Cpc group[1].

Protecting GroupCleavage ConditionStability to TFA (Acid)Stability to Piperidine (Base)Stability to Zn/AcOH (Reductive)
Boc Strong Acid (TFA)Cleaved StableStable
Fmoc Secondary Amine (Piperidine)StableCleaved Stable
Cbz Hydrogenolysis (H₂/Pd)StableStableStable
Cpc (Current) Reductive (Zn/AcOH) Stable Stable Cleaved

References

  • Tundo, P., Aricò, F., Rosamilia, A. E., Rigo, M., Maranzana, A., & Tonachini, G. (2009). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. Pure and Applied Chemistry, 81(11), 1971-1979. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/6th Editions). John Wiley & Sons. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting By-Product Formation in 1-Chloropropan-2-yl Methyl Carbonate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks during the synthesis of 1-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks during the synthesis of 1-chloropropan-2-yl methyl carbonate (also known as 1-chloro-2-propyl methyl carbonate).

While the core esterification—reacting 1-chloro-2-propanol with methyl chloroformate in the presence of a base—appears mechanistically straightforward, the polyfunctional nature of the intermediates creates a highly reactive system. Without strict stoichiometric, thermal, and environmental controls, this synthesis is prone to divergent pathways that generate complex by-product profiles.

This guide is designed to provide you with field-proven insights, explaining the exact causality behind these side reactions and offering a self-validating protocol to ensure high-purity yields.

Visual Workflow: Reaction Pathways & By-Product Generation

ReactionPathway SM 1-Chloro-2-propanol + Methyl Chloroformate MainProd 1-Chloropropan-2-yl methyl carbonate (Target) SM->MainProd Main Reaction Epoxide Propylene Oxide (Elimination) SM->Epoxide Intramolecular SN2 Base Base (e.g., Pyridine) Base->SM Catalyzes/Deprotonates Water H2O (Moisture) Hydrolysis Methanol + CO2 + HCl (Hydrolysis) Water->Hydrolysis Reacts with Methyl Chloroformate SymmCarb Bis(1-chloropropan-2-yl) carbonate MainProd->SymmCarb Transesterification Regio 2-Chloropropyl methyl carbonate Impurity 2-Chloro-1-propanol (SM Impurity) Impurity->Regio Esterification

Mechanistic pathways in 1-chloropropan-2-yl methyl carbonate synthesis and by-product generation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing a significant amount of propylene oxide in my GC-MS analysis? A1: Propylene oxide formation is a classic base-catalyzed elimination issue. When you use a strong base (like NaOH or KOH) or allow localized high concentrations of an organic base to form, the hydroxyl group of 1-chloro-2-propanol is rapidly deprotonated. The resulting alkoxide acts as an internal nucleophile, displacing the adjacent chloride ion to form an epoxide ring[1]. Troubleshooting: Switch to a milder base (e.g., pyridine) and ensure strictly controlled, dropwise addition of the reagents at sub-zero temperatures (0°C to -5°C). This thermal control favors the intermolecular attack on the chloroformate over the intramolecular cyclization.

Q2: My NMR shows a ~25% impurity that looks like a structural isomer. How do I remove it? A2: You are likely observing 2-chloropropyl methyl carbonate. Commercial "1-chloro-2-propanol" is rarely pure; it is typically sold as a chlorohydrin mixture containing up to 25% of the β-isomer, 2-chloro-1-propanol[2]. Because both isomers have similar reactivities toward methyl chloroformate, the impurity carries over directly into your final product. Troubleshooting: You must purify your starting material before the reaction. Fractional distillation of the chlorohydrin mixture is required prior to synthesis.

Q3: The reaction yield is low, and there is vigorous bubbling upon adding methyl chloroformate. What is happening? A3: The bubbling is carbon dioxide gas, indicating that your methyl chloroformate is undergoing rapid hydrolysis. Methyl chloroformate is highly sensitive to moisture; it reacts with water to yield methanol, CO2, and HCl[3]. This consumes your reagent and generates excess acid that neutralizes your base, stalling the main esterification pathway. Troubleshooting: Ensure all glassware is oven-dried. Use strictly anhydrous solvents (e.g., anhydrous dichloromethane) and store your methyl chloroformate under an inert argon atmosphere.

Q4: I left the reaction stirring overnight to ensure completion, but now I have a mixture of symmetrical carbonates. Why? A4: Asymmetric carbonates are highly susceptible to base-catalyzed transesterification (disproportionation). Extended reaction times in the presence of a base allow the methyl group of your target product to be displaced by another molecule of 1-chloro-2-propanol, yielding symmetrical bis(1-chloropropan-2-yl) carbonate and dimethyl carbonate[4]. Troubleshooting: Never leave this reaction unmonitored overnight. Track the reaction via GC and quench it immediately once the starting material is consumed.

Quantitative Data Summary: By-Product Identification

To streamline your analytical workflows, use the following diagnostic table to identify and correct deviations in your synthesis.

By-ProductPrimary CausalityDiagnostic Detection (GC-MS / NMR)Prevention Strategy
Propylene Oxide Strong base / High temperature driving intramolecular SN2.Low boiling point; distinct epoxide proton shifts (~2.5-3.0 ppm).Use milder base (Pyridine); maintain internal T < 5°C.
2-Chloropropyl methyl carbonate 2-chloro-1-propanol impurity in the starting material.Isomeric GC peak; primary vs. secondary carbonate proton shifts.Fractional distillation of starting material prior to use.
Bis(1-chloropropan-2-yl) carbonate Transesterification due to prolonged reaction time.Higher molecular weight mass ion; symmetrical NMR spectra.Strict reaction monitoring; quench immediately upon completion.
Methanol / CO2 Moisture causing hydrolysis of methyl chloroformate.Effervescence (CO2) during addition; methanol peak in GC.Rigorous anhydrous conditions; oven-dried glassware.
Standardized Experimental Protocol: Optimized Synthesis Workflow

To ensure a self-validating system that minimizes the by-products discussed above, implement the following rigorously controlled methodology.

Step 1: Preparation and Drying

  • Purify the starting 1-chloro-2-propanol via fractional distillation to remove the 2-chloro-1-propanol impurity. Verify purity via GC prior to proceeding.

  • Oven-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and an argon inlet.

  • Charge the flask with 1.0 equivalent of purified 1-chloro-2-propanol and 1.1 equivalents of anhydrous pyridine (which acts as both an acid scavenger and a nucleophilic catalyst) dissolved in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

Step 2: Temperature Control and Addition

  • Submerge the reaction flask in an ice-salt bath to bring the internal temperature to -5°C. Causality: Low temperature suppresses the intramolecular epoxide formation and controls the exothermic nature of the reaction.

  • Load the dropping funnel with 1.05 equivalents of methyl chloroformate dissolved in an equal volume of anhydrous DCM.

  • Add the methyl chloroformate solution dropwise over 45 minutes. Maintain the internal temperature strictly below 5°C during the addition to prevent thermal runaway.

Step 3: Reaction Monitoring and Quenching

  • Once the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature for no more than 2 additional hours.

  • Monitor the reaction progress via GC-MS. Causality: Strict time control prevents the transesterification of the product into symmetrical carbonates.

  • Quench the reaction by pouring the mixture into a separatory funnel containing ice-cold 1M HCl. Causality: The acid instantly neutralizes the pyridine, halting any further base-catalyzed side reactions.

Step 4: Work-up and Purification

  • Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

  • Wash the combined organic layers with saturated NaHCO3 (to remove residual acid) and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure. Purify the crude product via vacuum distillation to isolate highly pure 1-chloropropan-2-yl methyl carbonate.

References
  • Vrbka, P., et al. "Vapor−Liquid Equilibria of Selected Components in Propylene Oxide Production." Journal of Chemical & Engineering Data, ACS Publications. URL: [Link]

  • "Method of preparing optically active propylene chlorohydrins and propylene oxides." US Patent 3673264A, Google Patents.
  • "Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates." Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Optimization

"improving yield and purity of 1-Chloropropan-2-yl methyl carbonate"

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires a blend of theoretical knowledge and practical insight.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires a blend of theoretical knowledge and practical insight. This guide is designed to provide you, our fellow researchers and development professionals, with in-depth troubleshooting strategies and frequently asked questions to enhance the yield and purity of 1-Chloropropan-2-yl methyl carbonate.

Technical Support Guide: 1-Chloropropan-2-yl methyl carbonate

The synthesis of 1-Chloropropan-2-yl methyl carbonate, a key intermediate, typically involves the reaction of 1-chloro-2-propanol with methyl chloroformate in the presence of a base. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide addresses the common pitfalls and provides robust solutions.

Troubleshooting Common Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during the synthesis and purification process.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or competing side reactions. Let's break down the likely culprits.

Potential Causes & Solutions

  • Incomplete Reaction: The reaction may not have reached completion.

    • Causality: The formation of the carbonate is an equilibrium process, or the reaction kinetics are slow under the current conditions.

    • Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the starting material (1-chloro-2-propanol) is consumed. Consider increasing the reaction time or gradually increasing the temperature while monitoring for impurity formation. For analogous esterification reactions, a typical temperature range is 80-120°C, though this should be optimized for your specific solvent and base[1].

  • Inappropriate Base/Stoichiometry: The choice and amount of base are critical. The base neutralizes the HCl byproduct, driving the reaction forward.

    • Causality: A weak base may not effectively scavenge HCl. An insufficient amount of base will result in a halt of the reaction and an acidic mixture, which can promote side reactions. Excess base can lead to degradation of the product or starting materials.

    • Solution: Use a non-nucleophilic tertiary amine like triethylamine or pyridine, typically at 1.1-1.2 equivalents. Ensure the base is added slowly, especially at low temperatures, to control the exotherm.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield.

    • Causality: Under strongly basic conditions, 1-chloro-2-propanol can undergo intramolecular cyclization to form propylene oxide or elimination to form allyl alcohol. These byproducts can then react further, leading to a complex mixture.

    • Solution: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of methyl chloroformate and the base. This minimizes the rate of side reactions. A slower addition of reagents can also prevent localized temperature spikes that might promote impurity generation[2].

  • Product Loss During Workup: The product can be lost during the aqueous wash and extraction steps.

    • Causality: 1-Chloropropan-2-yl methyl carbonate may have some water solubility. Emulsion formation during extraction is also a common issue that traps the product in the interface[1].

    • Solution: During the aqueous workup, use brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous layer and to help break emulsions[1]. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (Check via GC/TLC) start->check_completion check_base Was the base appropriate and used in correct stoichiometry? check_completion->check_base Yes solution_time Increase reaction time or incrementally raise temperature. check_completion->solution_time No check_temp Was temperature controlled during reagent addition? check_base->check_temp Yes solution_base Use 1.1-1.2 eq. of a non-nucleophilic base (e.g., Triethylamine). check_base->solution_base No check_workup Was the workup procedure optimized? check_temp->check_workup Yes solution_temp Maintain low temperature (0-5 °C) during addition. Add reagents slowly. check_temp->solution_temp No solution_workup Use brine wash and perform multiple extractions. check_workup->solution_workup No end_node Yield Improved check_workup->end_node Yes solution_time->end_node solution_base->end_node solution_temp->end_node solution_workup->end_node

Caption: A decision workflow for troubleshooting low product yield.

Question 2: My final product is impure. How do I identify and remove common impurities?

Purity is paramount for intermediates in drug development. Impurities can arise from starting materials, side reactions, or subsequent degradation.

Identification and Removal of Impurities

  • Unreacted Starting Materials (1-chloro-2-propanol, methyl chloroformate):

    • Identification: These are typically more volatile than the product. They can be readily identified by Gas Chromatography (GC) by comparing retention times with authentic standards.

    • Removal: Fractional distillation under reduced pressure is the most effective method. The lower-boiling-point starting materials will distill first, allowing for the collection of the pure product fraction[3].

  • Isomeric Impurity (2-Chloropropyl methyl carbonate):

    • Causality: This is a critical and often overlooked impurity. It forms if the starting material, 1-chloro-2-propanol, is contaminated with its isomer, 2-chloro-1-propanol. These isomers often have very similar physical properties, making them difficult to separate.

    • Identification: High-resolution GC with a suitable column (e.g., DB-624 type) is the best method to resolve these isomers[4]. GC-Mass Spectrometry (GC-MS) can confirm the identity based on fragmentation patterns.

    • Removal: The most effective strategy is to ensure the purity of the 1-chloro-2-propanol starting material before the reaction. If the impurity is already formed, separation by preparative chromatography or highly efficient fractional distillation may be required, but can be challenging.

  • Dimeric Impurity (bis(1-chloroethyl) carbonate analogue):

    • Causality: This can form from trace impurities like phosgene in the methyl chloroformate or via side reactions. The formation of such dimer-like impurities has been observed in similar syntheses[5].

    • Identification: As a higher molecular weight species, this impurity will have a longer retention time on GC and can be identified by GC-MS.

    • Removal: Being much less volatile, this impurity will remain in the distillation pot during vacuum distillation of the product.

Recommended Purification Protocol: Fractional Vacuum Distillation

Fractional distillation separates compounds based on differences in their boiling points and is a primary method for purifying liquid intermediates[3].

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column in a fume hood. Use a magnetic stirrer or boiling chips in the distillation flask.

  • Distillation:

    • Begin heating the crude product gently under reduced pressure.

    • Collect the initial low-boiling fraction (forerun), which will contain residual solvents and unreacted starting materials[3].

    • Slowly increase the temperature and collect the main product fraction at a stable temperature and pressure.

    • Leave the high-boiling residue, containing any dimeric impurities, in the flask.

  • Purity Analysis: Analyze the collected fraction(s) by GC-FID to assess purity.

Frequently Asked Questions (FAQs)

Q1: What analytical methods are best for assessing the purity of 1-Chloropropan-2-yl methyl carbonate?

A1: Gas Chromatography with Flame Ionization Detection (GC-FID) is the most established and widely used method for routine purity testing and quantifying volatile impurities[4]. For absolute purity measurement without a specific reference standard, quantitative Nuclear Magnetic Resonance (qNMR) is highly effective[4].

Table 1: Recommended GC-FID Parameters for Purity Analysis (Based on typical methods for similar compounds[4])

ParameterRecommended Setting
Column DB-624, 30 m x 0.32 mm, 1.8 µm film, or equivalent
Carrier Gas Helium or Nitrogen (e.g., 0.5 mL/min)
Injector Temp. 200°C
Detector Temp. 270°C
Oven Program Initial 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min
Injection Vol. 1 µL
Diluent Dichloromethane or suitable organic solvent
Q2: What safety precautions should be taken during this synthesis?

A2: This synthesis involves hazardous materials and should be performed with appropriate safety measures.

  • Methyl Chloroformate: This reagent is highly toxic, corrosive, and a lachrymator. Always handle it in a well-ventilated chemical fume hood.

  • HCl Gas: The reaction produces corrosive HCl gas. The reaction setup should include a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the effluent gas.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

Q3: Can I use an inorganic base like sodium carbonate or potassium carbonate?

A3: While inorganic bases can be used, they are generally not recommended for this reaction in organic solvents.

  • Solubility Issues: Inorganic bases have poor solubility in common organic solvents (e.g., Dichloromethane, THF), which can lead to a slow, heterogeneous reaction that is difficult to drive to completion.

  • Reactivity: A soluble organic base like triethylamine or pyridine provides a homogeneous reaction mixture, leading to faster reaction rates and generally higher yields.

Visualizing the Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage reagents 1-Chloro-2-propanol + Methyl Chloroformate + Base (e.g., TEA) in Solvent (e.g., DCM) reaction Stir at 0-5 °C, then warm to RT reagents->reaction monitoring Monitor via GC/TLC reaction->monitoring quench Quench with Water monitoring->quench wash Wash with Brine quench->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate distill Fractional Vacuum Distillation concentrate->distill analyze Analyze Purity by GC-FID distill->analyze

Caption: General workflow for synthesis and purification.

We trust this guide will serve as a valuable resource in your experimental work. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • APC. (2021). How to Optimize a Reaction using in-situ IR.
  • Kolar, T., & Levec, J. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Pharmaceutica, 68(3), 335-344.

Sources

Troubleshooting

"common pitfalls in the use of 1-Chloropropan-2-yl methyl carbonate"

Welcome to the Technical Support Center for 1-Chloropropan-2-yl Methyl Carbonate (CPMC) . As a bifunctional reagent—featuring both an electrophilic carbonate center and a reactive alkyl chloride—CPMC is a powerful tool i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Chloropropan-2-yl Methyl Carbonate (CPMC) . As a bifunctional reagent—featuring both an electrophilic carbonate center and a reactive alkyl chloride—CPMC is a powerful tool in organic synthesis and prodrug development. However, its dual reactivity introduces specific mechanistic pitfalls.

This guide is engineered for researchers and drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and regulatory compliance strategies.

Section 1: Troubleshooting Guide & Mechanistic Pitfalls

Q1: My reaction yield is unexpectedly low, and NMR analysis shows the formation of a cyclic byproduct. What is happening? The Pitfall: Spontaneous Intramolecular Cyclization. Causality: CPMC contains a β -chloro carbonate motif. Under basic conditions (pH > 8) or elevated temperatures, the lone pairs on the carbonate oxygen act as an internal nucleophile. They attack the β -carbon bearing the chlorine atom, displacing the chloride ion. This thermodynamically driven cyclization forms propylene carbonate (a stable 5-membered ring) and releases chloromethane or methanol, destroying your reagent[1]. This is a well-documented degradation pathway for[1]. The Fix: Maintain strict thermal control (0°C to 5°C) during addition. Avoid strong, unhindered bases (e.g., NaH, NaOH); instead, utilize sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) to minimize off-target deprotonation.

Q2: I am observing a complex mixture of products instead of a clean transesterification. Why is the regioselectivity so poor? The Pitfall: Competing Electrophilic Centers. Causality: Unsymmetrical carbonates possess multiple sites for nucleophilic attack. A nucleophile can attack the carbonyl carbon (cleaving either the methoxy or the 1-chloropropan-2-yloxy group) or directly attack the aliphatic carbon bearing the chlorine via an S_N2 mechanism. As demonstrated in foundational studies on the [2], the leaving group ability dictates the pathway. The 1-chloropropan-2-yl alkoxide is a superior leaving group compared to methoxide, often leading to the undesired cleavage of the target moiety rather than the methyl group[2]. The Fix: Shift from simple base catalysis to Lewis acid catalysis (e.g., Titanium(IV) isopropoxide) to selectively activate the carbonyl oxygen, directing the nucleophile strictly to the carbonate center.

Q3: My final Active Pharmaceutical Ingredient (API) failed regulatory screening due to trace CPMC carryover. How do I resolve this? The Pitfall: Mutagenic Impurity Carryover (ICH M7 Violation). Causality: Alkyl chlorides are potent alkylating agents that can cross-link DNA. Regulatory agencies flag these as Class 2 mutagenic impurities. Drawing a direct parallel to the regulatory scrutiny of [3], any unreacted CPMC in your workflow must be controlled to an acceptable intake of 1.5 µ g/day (typically requiring limits < 50 ppm in the final API)[3]. The Fix: Implement a biphasic liquid-liquid extraction (LLE) purge strategy during the final workup and validate clearance using a high-sensitivity GC-FID/MS method[4].

Section 2: Visualizing Reactivity & Analytical Workflows

Pathway_Analysis A 1-Chloropropan-2-yl Methyl Carbonate B Basic Conditions (pH > 8) or Heat A->B Unintended degradation C Controlled Nucleophilic Addition (pH 6-7) A->C Optimized protocol D Propylene Carbonate (Cyclization Pitfall) B->D Intramolecular attack by carbonate oxygen E Target Ester/Carbonate (Desired Workflow) C->E Carbonyl attack F Alkyl Substitution (Regioselectivity Pitfall) C->F Off-target attack at C-Cl bond

Fig 1: Reaction pathways of 1-Chloropropan-2-yl methyl carbonate highlighting cyclization pitfalls.

Analytical_Workflow S1 Sample Prep: Liquid-Liquid Extraction S2 Solvent System: Heptane / DMF-Water S1->S2 Add solvents S3 Phase Separation: Isolate Heptane Layer S2->S3 Extract non-polar alkyl chlorides S4 GC-FID / GC-MS Analysis S3->S4 Inject sample S5 Quantification (Limit: <50 ppm) S4->S5 ICH M7 Compliance

Fig 2: Trace analysis workflow for mutagenic alkyl chloride impurities using GC-FID/MS.

Section 3: Quantitative Data & Benchmarks

To ensure reproducibility and regulatory compliance, adhere to the following operational parameters when utilizing CPMC:

ParameterValue / BenchmarkMechanistic Rationale
Optimal Reaction Temp -5°C to 5°CSuppresses the thermal activation energy required for intramolecular cyclization.
pH Operating Window 6.0 – 7.5Prevents base-catalyzed cyclization and acid-catalyzed hydrolysis.
Regulatory Limit (ICH M7) < 50 ppmAlkyl chlorides are Class 2 mutagens; limits are derived from a 1.5 µ g/day acceptable intake threshold.
GC-FID LOQ Target ≤ 10 ppmEnsures a reliable signal-to-noise ratio for trace matrix analysis without matrix interference.

Section 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Carbonate Substitution (Avoiding Cyclization)

This protocol utilizes steric hindrance and thermal control to prevent the β -chloro cyclization pitfall.

  • Reactor Setup: Purge a flame-dried Schlenk flask with inert N2​ gas.

  • Reagent Loading: Dissolve your target nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the reactor to exactly -5°C using an ice/brine bath.

  • Base Addition: Add DIPEA (1.2 eq) dropwise over 10 minutes.

    • Self-Validation Check: Monitor the internal temperature probe. An exotherm of >2°C indicates premature reactivity or moisture contamination. If stable, proceed.

  • CPMC Addition: Dilute CPMC (1.1 eq) in DCM and add via a syringe pump at a rate of 0.1 mL/min to prevent localized concentration spikes.

  • Quench & Workup: After 2 hours, quench the reaction cold by adding saturated aqueous NH4​Cl .

    • Causality: Quenching with a mild acid neutralizes the DIPEA immediately, preventing base-catalyzed cyclization of any unreacted CPMC as the mixture warms to room temperature.

Protocol B: GC-FID Trace Analysis for Residual CPMC

Direct injection of complex APIs into a GC often results in matrix interference and column degradation. This protocol utilizes a [4] to isolate the impurity.

  • Matrix Dissolution: Weigh exactly 100 mg of the final API into a centrifuge tube. Dissolve completely in 1.0 mL of a N,N-Dimethylformamide (DMF)/Water mixture (80:20 v/v).

  • Extraction: Add 2.0 mL of n-heptane. Seal and vortex vigorously for 2 minutes.

    • Self-Validation Check: Allow the tube to settle. You must observe a sharp, distinct phase boundary. If an emulsion forms, the DMF/Water ratio is incorrect and must be adjusted to increase polarity.

  • Phase Separation: Carefully extract the upper (non-polar) heptane layer. The polar API remains trapped in the DMF/Water layer, while the lipophilic CPMC partitions into the heptane.

  • Analysis: Inject 1 µL of the heptane layer into a GC-FID equipped with a DB-624 column. Quantify against a known standard curve to ensure levels are < 50 ppm.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use CPMC in aqueous or biphasic reaction conditions? A: It is highly discouraged. Like most dialkyl carbonates, CPMC undergoes rapid hydrolysis at pH < 4 or pH > 9, breaking down into 1-chloro-2-propanol, methanol, and CO2​ . Always use anhydrous organic solvents.

Q: How should I store bulk CPMC to prevent degradation? A: Store at 2-8°C under an argon atmosphere. Exposure to ambient moisture will slowly hydrolyze the carbonate linkage, while ambient heat can slowly trigger the cyclization pathway, enriching the bottle with propylene carbonate over time.

References

  • Tundo, P., et al. "Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups." Pure and Applied Chemistry, 2014. URL:[Link]

  • European Medicines Agency (EMA) / CMDh. "Advice on the impurity chloromethyl isopropyl carbonate (CMIC)." HMA Human Medicines, 2023. URL:[Link]

  • Morressier. "Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix." Analytical Chemistry Presentations, 2020. URL:[Link]

Sources

Optimization

"degradation pathways of 1-Chloropropan-2-yl methyl carbonate under reaction conditions"

Introduction: Navigating the Stability of a Versatile Intermediate Welcome to the Technical Support Center for 1-Chloropropan-2-yl methyl carbonate. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Stability of a Versatile Intermediate

Welcome to the Technical Support Center for 1-Chloropropan-2-yl methyl carbonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this bifunctional molecule in their synthetic workflows. As a molecule possessing both a reactive secondary alkyl chloride and a carbonate ester, understanding its stability and potential degradation pathways is paramount to achieving desired reaction outcomes, ensuring product purity, and preventing the formation of problematic impurities.

While specific literature on the degradation of 1-Chloropropan-2-yl methyl carbonate is not extensive, its reactivity can be expertly predicted based on the well-established chemistry of its constituent functional groups. This document synthesizes these principles into a practical guide, offering insights into potential degradation mechanisms, troubleshooting common experimental issues, and providing robust analytical protocols to monitor your reactions effectively.

Frequently Asked Questions (FAQs): Core Stability & Reactivity

This section addresses fundamental questions regarding the chemical behavior of 1-Chloropropan-2-yl methyl carbonate.

Q1: What are the primary reactive sites on 1-Chloropropan-2-yl methyl carbonate and how do they influence its degradation?

A1: The molecule has two primary electrophilic sites that dictate its reactivity and degradation profile:

  • The Secondary Carbon (C2): The carbon atom bonded to the chlorine is a secondary alkyl halide. This site is susceptible to nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. The specific pathway is influenced by the strength of the nucleophile/base, solvent polarity, and temperature.

  • The Carbonyl Carbon: The carbonyl carbon of the methyl carbonate group is highly electrophilic and prone to nucleophilic acyl substitution. This is the primary site for hydrolytic degradation.

The interplay between these two sites means that reaction conditions must be carefully chosen to favor the desired transformation while minimizing degradation at the other site.

Q2: What are the most probable degradation pathways under common reaction conditions?

A2: Based on its structure, 1-Chloropropan-2-yl methyl carbonate is primarily susceptible to three degradation pathways: Hydrolysis, Nucleophilic Attack at the alkyl chloride, and Thermal Decomposition.

  • Hydrolysis (Aqueous Conditions): The carbonate ester is susceptible to both acid- and base-catalyzed hydrolysis.[1]

    • Base-catalyzed hydrolysis is typically faster and proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, leading to the formation of 1-chloropropan-2-ol, methanol, and carbonate/bicarbonate salts.

    • Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Nucleophilic Substitution/Elimination: The secondary chloride can be displaced by a wide range of nucleophiles.[2] This is often the desired reaction, but it can also be a degradation pathway if unintended nucleophiles (e.g., water, hydroxide, amine bases) are present. Strong, non-nucleophilic bases can promote elimination to form methyl allyl carbonate.

  • Thermal Decomposition: While generally stable at moderate temperatures, elevated temperatures can induce decomposition. Hazardous decomposition products can include carbon monoxide, carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. Decomposition may also proceed via intramolecular cyclization to form propylene carbonate and methyl chloride, especially in the presence of certain catalysts or impurities.

Q3: What are the most likely degradation products I should anticipate and monitor for?

A3: The specific degradation products will depend on the reaction conditions. Key compounds to monitor for include:

  • From Hydrolysis: 1-Chloropropan-2-ol, Methanol, CO₂.

  • From Nucleophilic Substitution: Products resulting from displacement of the chloride (e.g., 1-azido-propan-2-yl methyl carbonate if azide is the nucleophile).

  • From Elimination: Methyl allyl carbonate.

  • From Intramolecular Cyclization: Propylene carbonate, Methyl chloride.

  • Further Degradation: In the presence of water, 1-chloropropan-2-ol can be further hydrolyzed to propan-1,2-diol.

Q4: How can I best store 1-Chloropropan-2-yl methyl carbonate to ensure its long-term stability?

A4: To minimize degradation during storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis from atmospheric moisture.

Q5: What analytical techniques are most suitable for identifying and quantifying degradation products?

A5: A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile degradation products like 1-chloropropan-2-ol, propylene carbonate, and other low molecular weight byproducts.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): More suitable for less volatile or thermally labile products and for monitoring the disappearance of the parent compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown degradation products isolated from the reaction mixture.

Visualizing the Degradation Landscape

The following diagrams illustrate the key chemical structures and probable degradation pathways.

Caption: Chemical Structure of 1-Chloropropan-2-yl methyl carbonate.

DegradationPathways start 1-Chloropropan-2-yl methyl carbonate hydrolysis_prod 1-Chloropropan-2-ol + Methanol + CO₂ start->hydrolysis_prod  Hydrolysis  (H₂O, H⁺ or OH⁻)   nucleophile_prod Substituted Product (R-C₃H₆O-OCO₂CH₃) start->nucleophile_prod  Nucleophilic Substitution  (e.g., R-NH₂, RS⁻)   elimination_prod Methyl Allyl Carbonate start->elimination_prod  Elimination  (Strong, non-nucleophilic base)   intramolecular_prod Propylene Carbonate + Methyl Chloride start->intramolecular_prod  Intramolecular Cyclization  (Heat, Catalyst)   further_hydrolysis Propan-1,2-diol hydrolysis_prod->further_hydrolysis  Further Hydrolysis  (H₂O)   workflow cluster_protocol GC-MS Monitoring Workflow start Reaction in Progress sampling Withdraw Aliquot at Time = T start->sampling quench Quench in Solvent + Internal Standard sampling->quench injection Inject into GC-MS quench->injection analysis Acquire Data (Chromatogram & Spectra) injection->analysis identification Identify Peaks (Library Search) analysis->identification quantification Quantify Analytes (vs. Internal Standard) identification->quantification end Results quantification->end

Caption: Workflow for monitoring reaction progress and degradation by GC-MS.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

Methodology:

  • Stock Solution: Prepare a stock solution of 1-Chloropropan-2-yl methyl carbonate (e.g., 10 mg/mL) in a suitable solvent like acetonitrile.

  • Prepare Stress Samples:

    • Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M HCl.

    • Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M NaOH.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 80°C).

    • Control: Keep 1 mL of the stock solution at room temperature.

  • Incubation: Store all samples for a defined period (e.g., 24 hours), protecting them from light.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples (including the control) by LC-MS and/or GC-MS to identify degradation products that formed under each condition. Compare the chromatograms to the control to identify new peaks.

References

  • ResearchGate. (n.d.). Thermal decomposition of 1-chloropropane behind the reflected shock waves in the temperature range of 1015–1220 K: Single pulse shock tube and computational studies. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (n.d.). Hydrolysis of CL-20. [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Carbonate Solvent Components in Lithium Batteries. [Link]

  • Agilent Technologies. (n.d.). Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD. [Link]

  • PubMed. (2016). Identification and Formation Mechanism of Individual Degradation Products in Lithium-Ion Batteries Studied by Liquid chromatography/electrospray Ionization Mass Spectrometry and Atmospheric Solid Analysis Probe Mass Spectrometry. [Link]

  • OSTI.gov. (n.d.). Studies on the thermal breakdown of common li-ion battery electrolyte components. [Link]

  • ChemRxiv. (2025). Degradation pathways in lithium-ion batteries with ethylene carbonate-free electrolytes. [Link]

  • Reddit. (2025). Hydrolysis of chiral methyl ester. [Link]

  • Royal Society of Chemistry. (1984). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Development and validation of Genotoxic Impurities Chloromethane, Chloroethane and 2-Chloropropane, in Pregabalin drug substance. [Link]

  • MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Chloropropan-2-yl methyl carbonate

This guide provides an in-depth comparison and validation framework for analytical methods tailored to 1-Chloropropan-2-yl methyl carbonate. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and validation framework for analytical methods tailored to 1-Chloropropan-2-yl methyl carbonate. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity and potency through rigorously validated analytical methods is not merely a procedural step but a cornerstone of quality assurance and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and the detailed protocols necessary to establish a scientifically sound and defensible analytical procedure.

Our approach moves beyond a simple checklist, delving into the causality behind experimental choices. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][2][3], the United States Pharmacopeia (USP)[4][5][6][7], and the U.S. Food and Drug Administration (FDA)[8][9][10], ensuring that every protocol is a self-validating system fit for its intended purpose.

Strategic Selection of the Primary Analytical Technique

The first critical decision in method development is selecting the most appropriate analytical technique. The physicochemical properties of 1-Chloropropan-2-yl methyl carbonate—a volatile, chlorinated organic ester—make it amenable to two primary techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them is not arbitrary; it is dictated by the specific analytical objective, such as purity assessment, quantification of the active ingredient, or detection of specific impurities.

Causality Behind the Choice:

  • Gas Chromatography (GC) is often the preferred method for volatile and semi-volatile compounds that are thermally stable.[11] Its high resolving power is ideal for separating the target analyte from structurally similar volatile impurities, such as residual solvents or by-products from synthesis. A Flame Ionization Detector (FID) offers robust, universal detection for organic compounds, while a Mass Spectrometer (MS) provides definitive identification of unknown peaks.

  • High-Performance Liquid Chromatography (HPLC) is exceptionally versatile and is the workhorse for a wide range of pharmaceutical analyses.[12] It is particularly advantageous for non-volatile or thermally labile compounds. While 1-Chloropropan-2-yl methyl carbonate lacks a strong chromophore for UV detection, a Refractive Index Detector (RID) can be employed.[13] HPLC is superior for analyzing non-volatile impurities or degradation products that would not elute from a GC column.

The following diagram illustrates the decision-making workflow for selecting the appropriate analytical technique.

start Define Analytical Goal for 1-Chloropropan-2-yl methyl carbonate goal_purity Purity Assay & Volatile Impurities start->goal_purity goal_nonvolatile Non-Volatile Impurities / Degradants start->goal_nonvolatile check_volatility Is the analyte and its key impurities volatile & thermally stable? goal_purity->check_volatility hplc_path High-Performance Liquid Chromatography (HPLC) goal_nonvolatile->hplc_path gc_path Gas Chromatography (GC) check_volatility->gc_path Yes check_volatility->hplc_path No / Unknown gc_detector Select Detector: - FID for quantification - MS for identification gc_path->gc_detector hplc_detector Select Detector: - Refractive Index (RI) for quantification - UV if derivatization is used hplc_path->hplc_detector

Caption: Decision workflow for selecting the optimal analytical method.

Comparative Overview: GC vs. HPLC
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Justification
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[11]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.GC is ideal for volatile compounds, while HPLC is better suited for a wider range of polarities and molecular weights.
Applicability Excellent for purity testing, assay, and quantification of volatile organic impurities (e.g., residual solvents, starting materials).Suitable for assay and quantification of non-volatile impurities or thermally unstable degradation products.The choice depends on the likely impurity profile of 1-Chloropropan-2-yl methyl carbonate.
Typical Column DB-624 or similar mid-polarity column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane).[14][15]C18 reverse-phase column.[13][14]The column chemistry is chosen to maximize resolution between the analyte and potential impurities.
Detector Flame Ionization (FID) for robust quantification; Mass Spectrometry (MS) for identification.[14]Refractive Index (RID) for universal detection; UV-Vis if a chromophore is present or introduced.[13][14]FID is a reliable standard for GC, while RID is necessary for HPLC of compounds without a UV chromophore.
Pros High resolution for volatile compounds; excellent sensitivity with FID; definitive identification with MS.Wide applicability; suitable for non-volatile compounds; non-destructive.GC-MS provides unparalleled confidence in impurity identification.[16]
Cons Requires analyte to be thermally stable and volatile; potential for compound degradation at high temperatures.Lower resolution for some volatile isomers; RID is sensitive to temperature and mobile phase fluctuations.The thermal stability of 1-Chloropropan-2-yl methyl carbonate must be confirmed before selecting GC.

The Analytical Method Validation Workflow: A Comprehensive Framework

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][17] It is not a single event but a lifecycle approach that ensures continuous performance.[2] The core validation parameters are defined by ICH Q2(R2) and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][10][18]

The following diagram outlines the logical flow of a complete validation study.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation Protocol cluster_2 Phase 3: Documentation & Implementation P1 Select Technique (GC/HPLC) & Initial Parameter Setup P2 System Suitability Test (SST) Development P1->P2 V1 Specificity / Selectivity P2->V1 V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Validation Report Generation V6->D1 D2 Method Implementation for Routine QC Testing D1->D2

Caption: The comprehensive workflow for analytical method validation.

Experimental Protocols for Core Validation Parameters

The following protocols are presented as templates and should be adapted based on the chosen analytical technique (GC or HPLC).

Specificity

Expertise & Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte. It is the bedrock of a reliable method, ensuring that impurities, degradants, or matrix components do not interfere with the quantification of 1-Chloropropan-2-yl methyl carbonate.[19][20] This is typically assessed through forced degradation studies, which intentionally stress the sample to produce potential degradation products.

Experimental Protocol:

  • Prepare Samples:

    • Analyte Solution: A solution of 1-Chloropropan-2-yl methyl carbonate at the target concentration.

    • Placebo Solution: A mixture of all formulation excipients without the active ingredient (if applicable).

    • Forced Degradation Samples: Subject the analyte to stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: 105°C for 48 hours (solid state).

      • Photolytic Stress: Expose to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 W h/m²).

  • Analysis: Analyze all samples using the developed method. For chromatographic methods, a photodiode array (PDA) detector in HPLC or a mass spectrometer (MS) in GC is invaluable for assessing peak purity.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the presence of impurities, degradants, and placebo components.

    • Peak purity analysis (if using PDA or MS) should confirm the homogeneity of the analyte peak.

    • Significant degradation should be observed, demonstrating that the method is stability-indicating.

Linearity and Range

Expertise & Causality: Linearity confirms a proportional relationship between the analyte concentration and the analytical signal over a specified range.[19] This is fundamental for accurate quantification. The range is the interval over which the method is demonstrated to be precise, accurate, and linear.[20]

Experimental Protocol:

  • Prepare Standards: Prepare at least five calibration standards by diluting a stock solution of 1-Chloropropan-2-yl methyl carbonate. The concentration range should span 80% to 120% of the expected working concentration for an assay.[20] For impurity quantification, the range should bracket the reporting threshold up to 120% of the specification limit.

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the average response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999.

    • Y-intercept: Should be insignificant relative to the response at 100% concentration.

    • Residuals: The residuals should be randomly distributed around zero.

Table 1: Example Linearity Data Summary

Concentration (mg/mL)Response 1Response 2Response 3Average Response
0.879850801507999079997
0.990100899509002090023
1.0100200100100100300100200
1.1110350110500110420110423
1.2120500120400120650120517
Regression Output \multicolumn{4}{l}{Slope: 100,150}
\multicolumn{4}{l}{Y-Intercept: 250}
\multicolumn{4}{l}{r²: 0.9998}
Accuracy

Expertise & Causality: Accuracy measures the closeness of the experimental value to the true value.[7][19] It is typically assessed by spiking a placebo matrix with a known amount of analyte at different levels, which mimics the analysis of real samples and demonstrates the method's ability to overcome matrix effects.[21]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). This is done by adding known amounts of 1-Chloropropan-2-yl methyl carbonate stock solution to a placebo mixture.

  • Analysis: Analyze the spiked samples and quantify the amount of analyte recovered.

  • Data Evaluation: Calculate the percent recovery for each sample.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100%

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for drug substance or product assay.[22]

Table 2: Example Accuracy (Recovery) Data

LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.800.79599.4
80%0.800.803100.4
80%0.800.79899.8
100% 1.00 1.005 100.5
100% 1.00 0.992 99.2
100% 1.00 1.011 101.1
120%1.201.19599.6
120%1.201.210100.8
120%1.201.202100.2
Overall Mean Recovery 100.1%
Overall %RSD 0.6%
Precision

Expertise & Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Evaluates within-laboratory variations, such as different days, analysts, or equipment.

Experimental Protocol:

  • Sample Preparation: Prepare a single, homogeneous batch of sample at 100% of the target concentration.

  • Repeatability: Analyze the sample six times under the same operating conditions.

  • Intermediate Precision: Have a different analyst, on a different day, using different equipment (if possible), analyze another six preparations from the same sample batch.

  • Data Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements and for the combined twelve measurements.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 1.0%.

    • Intermediate Precision (combined data): %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22] These parameters are critical for impurity analysis, defining the lower boundary of the method's capability.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine LOD: Analyze a series of progressively more dilute solutions of 1-Chloropropan-2-yl methyl carbonate until the analyte signal is distinguishable from the baseline noise, typically at a signal-to-noise ratio (S/N) of 3:1.

  • Determine LOQ: Analyze dilute solutions to find the concentration that yields an S/N ratio of 10:1.

  • Confirm LOQ: Prepare a standard at the determined LOQ concentration and inject it six times. The precision (%RSD) should be acceptable (e.g., ≤ 10%), and the accuracy should be verified.

Robustness

Expertise & Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[10][22] It provides an indication of its reliability during normal usage and is typically evaluated during method development.

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters (e.g., for GC: oven temperature, flow rate; for HPLC: mobile phase composition, pH, column temperature).

  • Vary Parameters: Perform analyses while making small, deliberate changes to these parameters (e.g., flow rate ±10%, temperature ±2°C).

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within their established acceptance criteria under all varied conditions.

Conclusion

The validation of an analytical method for 1-Chloropropan-2-yl methyl carbonate is a systematic process that establishes the performance characteristics of the procedure and ensures it is fit for its intended purpose. The choice between Gas Chromatography and High-Performance Liquid Chromatography should be the first consideration, driven by the analyte's properties and the specific analytical goals.

By following a structured validation workflow grounded in ICH, USP, and FDA principles, and by meticulously documenting each step, researchers can develop a robust, reliable, and defensible analytical method. This not only satisfies regulatory requirements but also provides high confidence in the quality of the data generated, which is paramount in the development and manufacturing of safe and effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. (n.d.).
  • BA Sciences. (n.d.).
  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Bioanalytical Method Validation. (2025, December 26).
  • United States Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • Lab Manager. (2025, December 2).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • BioPharm International. (2026, April 1). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. [Link]

  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]

  • ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]

  • HBM4EU. (n.d.). Validation of analytical methods. [Link]

  • Wiley Online Library. (2016, September 26). Method development for separating organic carbonates by ion-exclusion high-performance liquid chromatography. [Link]

  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. [Link]

  • SCIRP. (2024, August 21). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Separation Methods Technologies. (n.d.). HPLC SEPARATION GUIDE. [Link]

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Comparative

Comparative Study of 1-Chloropropan-2-yl Methyl Carbonate and Alternative Alkylating Agents in Prodrug Synthesis

Executive Summary The strategic selection of alkylating agents is a critical decision matrix in medicinal chemistry, particularly during the synthesis of carbonate-based prodrugs and the functionalization of complex acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic selection of alkylating agents is a critical decision matrix in medicinal chemistry, particularly during the synthesis of carbonate-based prodrugs and the functionalization of complex active pharmaceutical ingredients (APIs)[1]. While Chloromethyl isopropyl carbonate (CMIC) has long served as the industry standard for introducing carbonate moieties[2], the emergence of 1-Chloropropan-2-yl methyl carbonate (CPMC) provides a unique structural alternative. By shifting the reactive center from an alpha-chloro to a beta-chloro configuration, CPMC fundamentally alters the electrophilicity, steric environment, and hydrolytic stability of the alkylation event.

This guide provides an objective, data-driven comparison of CPMC against traditional agents—CMIC and 1-Chloroethyl methyl carbonate (CEMC) —equipping drug development professionals with the mechanistic insights needed to optimize synthetic routes.

Structural & Mechanistic Framework

To understand the performance differences between these reagents, we must analyze the causality behind their reactivity. The position of the chlorine atom relative to the carbonate oxygen dictates the reaction pathway.

  • CMIC and CEMC (Alpha-Chloro Carbonates): In these molecules, the chlorine atom is on the same carbon as the carbonate oxygen. The adjacent oxygen lone pair can stabilize the transition state (or form a transient oxocarbenium ion), making the chloromethyl moiety an exceptionally potent alkylating agent[2]. However, this high reactivity necessitates strict cold-chain transportation and inert atmosphere storage (2-8°C) to prevent premature degradation[3].

  • CPMC (Beta-Chloro Carbonate): CPMC features a propane backbone substituted with a chlorine atom at the 1-position and a methyl carbonate group at the 2-position[4]. The beta-chloro configuration prevents oxocarbenium formation, enforcing a strict SN​2 mechanism. While this requires higher activation energy for alkylation, it significantly suppresses background hydrolysis, offering superior regioselectivity when reacting with polyfunctional APIs.

Mechanism Nuc Nucleophile (e.g., Secondary Amine) TS Strict SN2 Transition State (No Oxocarbenium Assistance) Nuc->TS Nucleophilic Attack at C1 Alk 1-Chloropropan-2-yl methyl carbonate (CPMC) Alk->TS C-Cl Bond Cleavage Prod Stable Alkylated Adduct (+ HCl) TS->Prod C-N Bond Formation

Figure 1: Strict SN​2 alkylation mechanism of 1-Chloropropan-2-yl methyl carbonate, highlighting the absence of alpha-oxygen stabilization.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of the three alkylating agents based on standardized kinetic and thermodynamic evaluations.

Performance Metric1-Chloropropan-2-yl methyl carbonate (CPMC)Chloromethyl isopropyl carbonate (CMIC)1-Chloroethyl methyl carbonate (CEMC)
Structural Class Beta-chloro carbonateAlpha-chloro carbonateAlpha-chloro carbonate
Primary Mechanism Strict SN​2 SN​2 with SN​1 character SN​2 with SN​1 character
Relative Reactivity Rate 1x (Baseline)~50x~15x
Hydrolytic Half-Life ( t1/2​ at pH 7.4) > 120 hours~ 12 hours~ 24 hours
Steric Hindrance at Reactive Center Moderate (Primary carbon, adjacent branching)Low (Unsubstituted methylene)High (Secondary carbon)
Storage Requirements Ambient temperatureInert atmosphere, 2-8°C[3]Inert atmosphere, 2-8°C[3]
Optimal Application Highly selective alkylations, protic environmentsRapid prodrug functionalization[1]Sterically hindered prodrugs

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints that confirm the mechanistic integrity of the reaction before proceeding to the next step.

Protocol 1: Self-Validating N-Alkylation Kinetics Assay

Objective: Objectively compare the alkylation rate and selectivity of CPMC vs. CMIC using a model secondary amine. Causality: Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because polar aprotic environments solvate the transition state without hydrogen-bonding to the nucleophile. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl without competing with the target amine for the alkylating agent.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged Schlenk flask, dissolve 10 mmol of the model amine and 12 mmol of DIPEA in 20 mL of anhydrous DMF.

  • Initiation: Add 11 mmol of the selected alkylating agent (CPMC or CMIC) dropwise at 25°C. For CPMC, elevate the temperature to 60°C to overcome the higher SN​2 activation barrier[4].

  • Kinetic Sampling: Withdraw 50 µL aliquots at t=1,2,4,and 8 hours. Quench immediately in 500 µL of cold acetonitrile/water (50:50).

  • Validation Checkpoint (Self-Correction): Analyze the t=2h aliquot via HPLC-UV.

    • Diagnostic: If the conversion of CMIC is <80%, or CPMC is <20%, immediately test the Karl Fischer moisture content of the DMF. Water competitively hydrolyzes alpha-chloro carbonates[2], artificially depressing the apparent alkylation rate.

  • Workup: Once conversion exceeds 95%, quench the bulk reaction with saturated aqueous NH4​Cl to neutralize excess base, followed by extraction with ethyl acetate.

  • Analysis: Confirm regioselectivity via 1H -NMR. For CPMC, the integration of the methylene protons adjacent to the newly formed C-N bond will confirm successful displacement of the chlorine atom[4].

Workflow Step1 1. Reagent Prep Anhydrous DMF, DIPEA Base Step2 2. Alkylation Reaction N2 Atmosphere, Temp Control Step1->Step2 Initiate Step3 3. Kinetic Sampling HPLC/MS Aliquots at t=1,2,4,8h Step2->Step3 Monitor Step4 4. Validation Checkpoint Assess Moisture / Hydrolysis Step3->Step4 Evaluate Data Step4->Step2 <95% Conversion (Adjust Temp/Time) Step5 5. Quench & Workup Aqueous NH4Cl Extraction Step4->Step5 >95% Conversion

Figure 2: Self-validating experimental workflow for comparative alkylation kinetics.

Protocol 2: Hydrolytic Degradation Assay

Objective: Quantify the stability of the carbonate ester and the alkyl chloride under physiological conditions. Causality: Understanding hydrolysis rates is critical for prodrug formulation. Alpha-chloro carbonates often degrade rapidly in aqueous media, whereas the beta-chloro structure of CPMC resists spontaneous cleavage.

Step-by-Step Methodology:

  • Prepare a 100 mM phosphate buffer solution adjusted precisely to pH 7.4.

  • Dissolve 1 mmol of the alkylating agent in 1 mL of DMSO (to ensure solubility) and inject it into 99 mL of the buffer at 37°C under continuous stirring.

  • Monitor the liberation of chloride ions using a silver nitrate ( AgNO3​ ) titration assay or an ion-selective electrode.

  • Validation Checkpoint: The stoichiometric release of chloride ions must match the disappearance of the parent compound on HPLC. If HPLC shows degradation but chloride is not released, the carbonate ester is undergoing premature hydrolysis rather than the alkyl chloride moiety.

Conclusion

While CMIC remains the reagent of choice for rapid, unhindered chloromethylation in API synthesis[1], 1-Chloropropan-2-yl methyl carbonate (CPMC) provides a highly stable, controllable alternative. By leveraging its beta-chloro architecture, researchers can execute highly regioselective alkylations in complex, polyfunctional molecules without the competing background hydrolysis that plagues alpha-chloro carbonates.

References

  • Chloromethyl Isopropyl Carbonate | High-Purity Reagent - Benchchem. 2

  • Chloromethyl isopropyl carbonate Prices & Trends - GuideTrends (Guidechem). 1

  • 1-Chloroethyl methyl carbonate | 80196-03-8 - Sigma-Aldrich. 3

  • 1-Chloropropan-2-yl carbamate for sale - Vulcanchem. 4

Sources

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